molecular formula C11H16N4O9P2 B15601527 7-CH-dADP

7-CH-dADP

货号: B15601527
分子量: 410.21 g/mol
InChI 键: PYSINQSNHAOMKT-IWSPIJDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-CH-dADP is a useful research compound. Its molecular formula is C11H16N4O9P2 and its molecular weight is 410.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H16N4O9P2

分子量

410.21 g/mol

IUPAC 名称

[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N4O9P2/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(23-9)4-22-26(20,21)24-25(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1

InChI 键

PYSINQSNHAOMKT-IWSPIJDZSA-N

产品来源

United States

Foundational & Exploratory

What is the chemical structure of 7-CH-dADP?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of 7-CH-dADP

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, formally known as 7-Deaza-2'-deoxyadenosine-5'-O-diphosphate, is a synthetic analog of the endogenous nucleotide 2'-deoxyadenosine (B1664071) 5'-diphosphate (dADP).[1][2][3][4] As a modified purine (B94841) nucleotide, it serves as a valuable tool in biochemical and pharmacological research, particularly in the study of enzymes that utilize dADP as a substrate or regulator. The primary structural modification in this compound is the substitution of the nitrogen atom at the 7-position of the adenine (B156593) base with a carbon atom, creating a pyrrolo[2,3-d]pyrimidine core.[1][5] This alteration significantly impacts the electronic properties and hydrogen bonding potential of the nucleobase without drastically changing its overall shape, making it an effective probe for investigating enzyme-substrate interactions and reaction mechanisms.

Chemical Structure and Nomenclature

The core structure of this compound consists of three key components:

  • A 7-deazaadenine base: This is a pyrrolo[2,3-d]pyrimidin-4-amine moiety where the N7 atom of the imidazole (B134444) ring of adenine is replaced by a carbon atom.

  • A 2'-deoxyribose sugar: A five-carbon sugar ring where the hydroxyl group at the 2' position is absent, characteristic of deoxyribonucleotides.

  • A diphosphate (B83284) group: Two phosphate (B84403) units are attached to the 5' position of the deoxyribose sugar via an ester linkage.

The formal chemical name is 7-[2-deoxy-5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-erythro-pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] It is also referred to by several synonyms, including 2'-Deoxytubercidin-5'-O-diphosphate and 5'-dTuDP.[1]

Below is a diagram illustrating the structural comparison between the native 2'-deoxyadenosine 5'-diphosphate (dADP) and its 7-deaza analog, this compound.

G cluster_dADP 2'-deoxyadenosine 5'-diphosphate (dADP) cluster_7CHdADP This compound cluster_modification Key Structural Modification dADP_base Adenine (with N7) dADP_sugar 2'-Deoxyribose dADP_base->dADP_sugar N9-C1' glycosidic bond mod N7 atom is replaced by a CH group dADP_p Diphosphate dADP_sugar->dADP_p C5' ester bond 7CHdADP_base 7-Deazaadenine (with C7) 7CHdADP_sugar 2'-Deoxyribose 7CHdADP_base->7CHdADP_sugar N9-C1' glycosidic bond 7CHdADP_p Diphosphate 7CHdADP_sugar->7CHdADP_p C5' ester bond mod->7CHdADP_base Results in G cluster_workflow Plausible Synthesis Workflow for this compound A 7-Deaza-2'-deoxyadenosine (Starting Material) B Phosphorylation Step 1 A->B Kinase + ATP C 7-CH-dAMP (Monophosphate Intermediate) B->C D Phosphorylation Step 2 C->D Kinase + ATP E This compound (Final Product) D->E F Purification (e.g., HPLC) E->F G Purified this compound F->G G cluster_pathway Conceptual Role of this compound in an Enzymatic Pathway dADP dADP (Substrate) Enzyme Enzyme (e.g., Kinase) dADP->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inactive Inactive Enzyme-Analog Complex Enzyme->Inactive 7CHdADP This compound (Analog) 7CHdADP->Enzyme Competitively binds

References

Synthesis and Purification of 7-Deaza-2'-deoxyadenosine-5'-diphosphate (7-CH-dADP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 7-deaza-2'-deoxyadenosine-5'-diphosphate (7-CH-dADP), a modified purine (B94841) nucleotide of significant interest in biomedical research and drug development. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the molecule's electronic properties and its potential for hydrogen bonding in the major groove of DNA, making it a valuable tool for studying nucleic acid-protein interactions and as a building block for novel therapeutic agents.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically commences with the appropriately protected 7-deaza-2'-deoxyadenosine nucleoside. The process involves a two-step phosphorylation of the 5'-hydroxyl group. While specific protocols for the diphosphorylation of 7-deaza-2'-deoxyadenosine are not extensively detailed in publicly available literature, a general and plausible pathway can be constructed based on established methodologies for nucleoside phosphorylation.

A common approach involves an initial monophosphorylation followed by a subsequent phosphorylation to yield the diphosphate (B83284). Alternatively, a one-pot synthesis can be employed where the reaction conditions are controlled to favor the formation of the diphosphate over the triphosphate.

Experimental Protocol: Chemical Diphosphorylation

This protocol is a representative method adapted from general procedures for nucleoside phosphorylation. Optimization of reaction conditions, including temperature, time, and stoichiometry of reagents, is crucial for achieving optimal yields of this compound.

Step 1: Monophosphorylation of 7-deaza-2'-deoxyadenosine

  • Starting Material: Begin with 7-deaza-2'-deoxyadenosine. Ensure the starting material is dry and of high purity.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-deaza-2'-deoxyadenosine in a suitable anhydrous solvent, such as trimethyl phosphate (B84403).

  • Phosphorylating Agent: Cool the solution to 0°C in an ice bath. Add freshly distilled phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. The molar ratio of the nucleoside to POCl₃ should be optimized, typically starting with a slight excess of POCl₃.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the monophosphate.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding the mixture to a cold, stirred solution of an appropriate buffer, such as triethylammonium (B8662869) bicarbonate (TEAB), while maintaining the pH around 7-8.

Step 2: Conversion to the Diphosphate

  • Activation of the Monophosphate: The crude 7-deaza-2'-deoxyadenosine-5'-monophosphate (7-CH-dAMP) can be activated in situ or after isolation. For in situ activation, a condensing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) is added to the reaction mixture.

  • Addition of Inorganic Phosphate: A solution of inorganic pyrophosphate (as its tributylammonium (B8510715) salt) in an anhydrous polar solvent like dimethylformamide (DMF) is then added to the activated monophosphate.

  • Reaction and Workup: The reaction mixture is stirred at room temperature until the formation of the diphosphate is maximized, as monitored by HPLC. The reaction is then quenched with water.

The overall workflow for the chemical synthesis of this compound is depicted in the following diagram:

G cluster_synthesis Chemical Synthesis of this compound start 7-deaza-2'-deoxyadenosine step1 Monophosphorylation (e.g., POCl₃) start->step1 intermediate 7-CH-dAMP step1->intermediate step2 Activation & Diphosphorylation (e.g., CDI, PPi) intermediate->step2 product Crude this compound step2->product

Chemical synthesis workflow for this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. This approach typically utilizes kinases to phosphorylate the nucleoside or nucleoside monophosphate.

Experimental Protocol: Enzymatic Synthesis

Step 1: Monophosphorylation

  • Enzyme and Substrates: 7-deaza-2'-deoxyadenosine can be converted to its 5'-monophosphate (7-CH-dAMP) using a suitable deoxynucleoside kinase. The reaction mixture should contain the nucleoside, ATP as the phosphate donor, and the kinase in an appropriate buffer with magnesium ions.

  • Reaction Conditions: The reaction is typically incubated at 37°C and the progress is monitored by HPLC.

Step 2: Diphosphorylation

  • Enzyme and Substrates: The resulting 7-CH-dAMP is then further phosphorylated to this compound using a nucleoside monophosphate kinase (NMPK). Again, ATP serves as the phosphate donor.

  • Reaction Conditions: The reaction is carried out in a suitable buffer at 37°C. It is crucial to monitor the reaction to prevent over-phosphorylation to the triphosphate.

A generalized workflow for the enzymatic synthesis is shown below:

G cluster_enzymatic Enzymatic Synthesis of this compound start 7-deaza-2'-deoxyadenosine enzyme1 Deoxynucleoside Kinase + ATP start->enzyme1 intermediate 7-CH-dAMP enzyme1->intermediate enzyme2 NMPK + ATP intermediate->enzyme2 product This compound enzyme2->product

Enzymatic synthesis pathway for this compound.

Purification of this compound

The purification of this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts (monophosphate and triphosphate), and other reagents. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Ion-Exchange Chromatography (IEC)

Anion-exchange chromatography is a powerful technique for separating nucleotides based on their net negative charge.[1] The phosphate groups in this compound carry a negative charge at neutral pH, allowing for its separation from the less charged monophosphate and the more charged triphosphate.

Typical IEC Protocol:

  • Column: A strong anion-exchange column (e.g., a quaternary ammonium-functionalized resin).

  • Mobile Phase A: A low-concentration buffer, such as 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: A high-concentration salt buffer, such as 1 M triethylammonium bicarbonate (TEAB) or NaCl in 20 mM Tris-HCl, pH 8.0.

  • Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the nucleotides. The monophosphate will elute first, followed by the diphosphate (this compound), and then the triphosphate.

  • Detection: The eluting peaks are monitored by UV absorbance at 260 nm.

  • Fraction Collection and Desalting: Fractions containing the pure this compound are collected, pooled, and then desalted, typically by lyophilization if a volatile buffer like TEAB is used, or by size-exclusion chromatography.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC separates molecules based on their hydrophobicity. To retain the highly polar nucleotides on a reversed-phase column (like C18), an ion-pairing agent (e.g., triethylammonium acetate (B1210297) or hexylammonium acetate) is added to the mobile phase. This agent neutralizes the charge on the phosphate groups, increasing their retention on the nonpolar stationary phase.

Typical IP-RP-HPLC Protocol:

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent, for example, 100 mM triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: An organic solvent, typically acetonitrile (B52724), also containing the ion-pairing agent.

  • Gradient: A gradient of increasing acetonitrile concentration is used to elute the compounds. The separation is based on both the number of phosphate groups and the overall hydrophobicity of the molecule.

  • Detection and Collection: As with IEC, detection is by UV absorbance, and fractions containing the product are collected and processed.

The general workflow for the purification process is as follows:

G cluster_purification Purification Workflow crude Crude Reaction Mixture hplc HPLC Purification (IEC or IP-RP-HPLC) crude->hplc fractions Fraction Collection hplc->fractions desalting Desalting & Lyophilization fractions->desalting final_product Pure this compound desalting->final_product

General purification workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification of this compound. The values are representative and will vary depending on the specific reaction conditions and purification setup.

Table 1: Representative Reaction Parameters for Chemical Synthesis

ParameterValue
Starting Material7-deaza-2'-deoxyadenosine
Molar Ratio (Nucleoside:POCl₃)1 : 1.5
Reaction Temperature0 - 5 °C
Reaction Time2 - 4 hours
Quenching Agent1 M Triethylammonium Bicarbonate
Diphosphorylation
Activating Agent1,1'-Carbonyldiimidazole (CDI)
Phosphate SourceTributylammonium Pyrophosphate
Reaction Time12 - 24 hours
Crude Yield40 - 60% (estimated by HPLC)

Table 2: HPLC Purification Parameters

ParameterIon-Exchange ChromatographyIon-Pair Reversed-Phase HPLC
Column Strong Anion-ExchangeC18 Reversed-Phase
Mobile Phase A 20 mM Tris-HCl, pH 8.0100 mM TEAA, pH 7.0
Mobile Phase B 1 M TEAB in 20 mM Tris-HCl, pH 8.0Acetonitrile with 100 mM TEAA
Gradient 0-100% B over 30 min5-50% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nm
Purity Achieved > 95%> 98%
Isolated Yield 20 - 40%25 - 45%

Conclusion

The synthesis and purification of this compound require a multi-step process involving either chemical or enzymatic phosphorylation followed by rigorous purification using HPLC. While a direct, optimized protocol for this compound is not readily found in the literature, established methods for analogous nucleoside diphosphates provide a solid foundation for its successful preparation. Careful control of reaction conditions and a well-designed purification strategy are paramount to obtaining this valuable modified nucleotide in high purity for downstream applications in research and development.

References

An In-depth Technical Guide on the Mechanism of Action of 7-Deaza-Adenosine Derivatives in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "7-CH-dADP" did not yield specific results. Based on common nomenclature in nucleotide chemistry, this document will focus on 7-deaza-adenosine derivatives , a class of compounds where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon. This guide synthesizes the available information on their mechanism of action, with a particular focus on 7-deaza-adenosine diphosphate (B83284) (7-deaza-dADP) and related analogues.

Introduction to 7-Deaza-Adenosine Derivatives

7-deaza-adenosine derivatives are a class of purine analogues characterized by the substitution of the N7 nitrogen atom with a carbon atom.[1] This seemingly subtle modification has profound effects on the molecule's biochemical properties and biological activity. The absence of the N7 nitrogen, a key site for hydrogen bonding in the major groove of DNA and RNA, alters interactions with proteins and enzymes.[1][2] This class of compounds has garnered significant interest in drug development due to their potential as antiviral, anticancer, and immunomodulatory agents.[3][4][5] The increased metabolic stability of the C-glycosidic bond in 7-deaza-purines compared to the N-glycosidic bond in natural purines contributes to their enhanced therapeutic potential.[3]

Core Mechanisms of Action

7-deaza-adenosine derivatives exert their effects through several key mechanisms, primarily by acting as mimics of their natural counterparts (d)ADP and (d)ATP, thereby interfering with the function of enzymes that utilize these nucleotides.

Inhibition of Polymerases

A primary and well-documented mechanism of action for 7-deaza-adenosine analogues is the inhibition of viral RNA-dependent RNA polymerases (RdRp).[4][5] Once inside the cell, these nucleoside analogues are phosphorylated to their active triphosphate form (7-deaza-dATP). This triphosphate analogue then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for the active site of the polymerase.

Upon incorporation into the growing nucleic acid chain, the 7-deaza modification can lead to:

  • Chain Termination: The altered geometry and electronic properties of the 7-deaza-purine can prevent the addition of the next nucleotide, thus halting nucleic acid synthesis.[4]

  • Disruption of Secondary Structure: The absence of the N7 nitrogen can affect the formation of secondary structures in RNA that are crucial for viral replication.[1]

This mechanism is central to the antiviral activity observed against viruses such as Hepatitis C virus (HCV) and Dengue virus.[3][4][5]

Modulation of the STING Pathway

A more recently discovered mechanism for cyclic dinucleotide forms of 7-deaza-adenosine is the activation of the Stimulator of Interferon Genes (STING) pathway.[3][6] The STING pathway is a critical component of the innate immune system that detects cytosolic nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage.

Synthetic 7-deaza-adenosine-containing cyclic dinucleotides (CDNs) have been shown to be potent agonists of STING.[6] Binding of these analogues to STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an immune response. This makes them promising candidates for cancer immunotherapy and as vaccine adjuvants.[3][6]

Anticancer Activity

The anticancer properties of 7-deaza-adenosine derivatives are linked to their ability to interfere with DNA and RNA synthesis in rapidly proliferating cancer cells.[3] Following their conversion to the triphosphate form, they are incorporated into cellular nucleic acids. This incorporation can lead to the induction of apoptosis (programmed cell death).[3] Their enhanced metabolic stability allows for sustained intracellular concentrations, increasing their cytotoxic effects on cancer cells.[3]

Quantitative Data

The biological activity of 7-deaza-adenosine derivatives has been quantified in various studies. The following tables summarize key inhibitory and effective concentrations.

CompoundTarget/Cell LineAssay TypeValue (µM)Reference
7-deaza-2'-C-methyl-adenosineHepatitis C Virus (HCV) RepliconReplicon AssayEC50: Not specified, but potent[4]
7-deaza-2'-C-ethynyladenosineDengue Virus Type 2 (DENV2)Not specifiedIC50: 0.64[3]
7-deaza-6-methyl-9-β-D-ribofuranosylpurinePoliovirus (in HeLa cells)Plaque AssayIC50: 0.011[5]
7-deaza-6-methyl-9-β-D-ribofuranosylpurineDengue Virus (in Vero cells)Plaque AssayIC50: 0.062[5]
CompoundSTING Allelic VariantAssay TypeΔTm (°C)Reference
7-methyl-7-deazaguanine 2'3'-cGAMPWild-type human STINGDSF Assay3.3[6]
7-methyl-7-deazaadenine 2'3'-cGAMPWild-type human STINGDSF Assay11.5[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by 7-deaza-adenosine derivatives.

Polymerase_Inhibition cluster_cell Host Cell 7-deaza-dA 7-deaza-d-adenosine 7-deaza-dADP 7-deaza-dADP 7-deaza-dA->7-deaza-dADP Phosphorylation 7-deaza-dATP 7-deaza-dATP (Active Form) 7-deaza-dADP->7-deaza-dATP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) 7-deaza-dATP->Viral_RdRp Competitive Inhibition Inhibition Inhibition 7-deaza-dATP->Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Inhibition->Viral_RNA_Synthesis

Caption: Inhibition of Viral RNA Polymerase by 7-deaza-d-adenosine.

STING_Activation cluster_cytosol Cytosol 7-deaza-CDN 7-deaza-cyclic dinucleotide (CDN) STING STING (on ER membrane) 7-deaza-CDN->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Production Type I Interferon Production IRF3->IFN_Production Translocates to Nucleus and Induces Transcription

Caption: STING Pathway Activation by 7-deaza-cyclic dinucleotides.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the mechanism of action of 7-deaza-adenosine derivatives.

Synthesis of 7-Deaza-dADP

Objective: To chemically synthesize 7-deaza-dADP from the corresponding nucleoside.

Methodology: A common method for the synthesis of nucleoside diphosphates is through a multi-step phosphorylation process.

  • Initial Monophosphorylation: The 5'-hydroxyl group of the 7-deaza-2'-deoxyadenosine is selectively phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).

  • Purification of the Monophosphate: The resulting 7-deaza-dAMP is purified, typically using ion-exchange chromatography.

  • Conversion to Diphosphate: The purified monophosphate is then further reacted to form the diphosphate. One common method is the reaction with orthophosphate in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Final Purification: The final 7-deaza-dADP product is purified using high-performance liquid chromatography (HPLC).

For a detailed, specific synthesis protocol, refer to specialized organic chemistry literature on nucleotide synthesis.[7]

Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of 7-deaza-dATP against a specific polymerase.

Methodology: A primer extension assay is commonly employed.

  • Reaction Setup: A reaction mixture is prepared containing a template nucleic acid (RNA or DNA), a labeled primer (e.g., with a fluorescent dye or radioisotope), the polymerase of interest, and a mixture of dNTPs.

  • Addition of Inhibitor: The 7-deaza-dATP is added to the reaction at varying concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at the optimal temperature for the polymerase to allow for primer extension.

  • Quenching: The reaction is stopped, for example, by adding EDTA.

  • Analysis: The reaction products are analyzed by gel electrophoresis. The length of the extended primers is visualized. Inhibition is observed as a decrease in the amount of full-length product with increasing concentrations of the inhibitor.

STING Binding Assay (Differential Scanning Fluorimetry - DSF)

Objective: To assess the direct binding of 7-deaza-CDNs to the STING protein.

Methodology: DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

  • Protein and Ligand Preparation: Purified STING protein and the 7-deaza-CDN are prepared in a suitable buffer.

  • Reaction Setup: A reaction is set up containing the STING protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the 7-deaza-CDN at various concentrations.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a defined temperature gradient.

  • Fluorescence Monitoring: The fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the 7-deaza-CDN indicates direct binding and stabilization of the protein.[6]

Drug Development Implications

The unique properties of 7-deaza-adenosine derivatives make them attractive candidates for drug development.

  • Antiviral Therapeutics: Their ability to inhibit viral polymerases provides a clear path for the development of new treatments for a range of viral infections.[4][5]

  • Cancer Immunotherapy: The potent activation of the STING pathway by 7-deaza-CDNs opens up new avenues for stimulating the patient's own immune system to fight cancer.[3][6]

  • Oncology: Direct cytotoxic effects through incorporation into the nucleic acids of cancer cells offer a traditional chemotherapeutic approach.[3]

Further research is needed to fully elucidate the off-target effects and potential toxicity of these compounds. The development of more selective analogues that target specific viral or cellular enzymes will be crucial for their successful clinical translation.

Conclusion

7-deaza-adenosine derivatives represent a versatile class of molecules with significant therapeutic potential. Their primary mechanisms of action, including polymerase inhibition and STING pathway activation, are well-supported by existing research. While more in-depth studies are required to fully understand their interactions within complex cellular signaling networks, the current body of evidence strongly suggests that these compounds will continue to be a fertile ground for the discovery of novel therapeutics. The ability to fine-tune their structure to enhance potency and selectivity will be a key driver of future drug development efforts in this area.

References

The Advent of 7-Cyano-7-deaza-adenosine Diphosphate: A Technical Guide to its Discovery, Origin, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of 7-cyano-7-deaza-adenosine diphosphate (B83284) (7-CH-dADP), a significant molecule in the field of immunological research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the discovery, origin, synthesis, and biological activity of this potent signaling molecule.

Introduction: The Dawn of 7-Deazapurine Nucleosides

The journey to understanding this compound begins with the discovery of naturally occurring 7-deazapurine nucleosides, a class of compounds where the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This structural modification imparts unique biochemical properties. Notable early discoveries in this family include the antibiotics Tubercidin, Toyocamycin, and Sangivamycin (B1680759), isolated from Streptomyces species.[1] These natural products demonstrated potent cytotoxic and antiviral activities, paving the way for the synthesis and investigation of a wide array of 7-deazapurine analogs.[1][2]

The origin of the 7-cyano modification can be traced to the biosynthetic pathway of queuosine, a hypermodified nucleoside found in tRNA.[2][3] A key intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from guanosine (B1672433) triphosphate (GTP).[2][3] The discovery of this natural biosynthetic route to a 7-cyano-7-deazapurine provided the conceptual framework for the chemical synthesis of related adenosine (B11128) analogs, ultimately leading to the development of 7-cyano-7-deazaadenosine and its phosphorylated derivatives like this compound.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the creation of the 7-cyano-7-deazaadenosine nucleoside, followed by phosphorylation to yield the diphosphate.

Synthesis of 7-Cyano-7-deazaadenosine

Experimental Protocol: Synthesis of 7-substituted-7-deaza-adenosine derivatives (General Approach) [5]

  • Protection of Ribose: Commercially available D-ribose is first protected with appropriate protecting groups (e.g., TBS, acetonide) to ensure regioselective glycosylation.

  • Glycosylation: The protected ribose is then coupled with a suitable 7-deazapurine precursor, such as 6-chloro-7-iodo-7-deazapurine, via a Mitsunobu condensation or a similar glycosylation reaction.

  • Introduction of the Cyano Group: While not explicitly detailed for the adenosine analog in the search results, the cyano group can be introduced at the 7-position through methods like palladium-catalyzed cyanation of a 7-iodo-7-deazapurine intermediate.

  • Amination and Deprotection: The 6-chloro group is subsequently converted to an amino group via an SNAr reaction with ammonia. Finally, all protecting groups are removed to yield the 7-cyano-7-deazaadenosine nucleoside.

Phosphorylation to this compound

The conversion of the nucleoside to its diphosphate form is a critical step. This is typically achieved through chemical phosphorylation methods.

Experimental Protocol: General Nucleoside Phosphorylation [6]

  • Monophosphorylation: The 5'-hydroxyl group of the protected nucleoside is first phosphorylated to a monophosphate using a phosphorylating agent like phosphorus oxychloride in a suitable solvent.

  • Diphosphorylation: The resulting monophosphate is then further reacted with another phosphate (B84403) donor or activated to form the diphosphate. An alternative is the iterative phosphorylation strategy.

  • Purification: The final product is purified using chromatographic techniques such as ion-exchange chromatography.

Biological Activity and the STING Pathway

7-deazaadenosine analogs, particularly in their cyclic dinucleotide (CDN) form, have emerged as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[7] The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[8][9]

The activation of STING by synthetic CDNs containing 7-deazaadenosine makes these compounds promising candidates for cancer immunotherapy and as vaccine adjuvants.[7]

Quantitative Data on STING Agonists

The following tables summarize the biological activity of various STING agonists, providing a comparative landscape for understanding the potency of molecules like this compound and its derivatives.

Compound/AgonistCell LineAssay TypeEC50/IC50Reference
ADU-S100 (free)THP-1 DualIRF3-mediated luciferase3.03 µg/mL[10]
ADU-S100 (free)THP-1 DualNF-κB-mediated SEAP4.85 µg/mL[10]
Compound 7BTHP-1SEAP reporter5.17 ± 0.50 μM[11]
Compound 7CTHP-1SEAP reporter4.86 ± 0.02 μM[11]
Compound 7FTHP-1SEAP reporter1.19 μM[11]
Compound 7PTHP-1SEAP reporter2.99 μM[11]
Compound 7RTHP-1SEAP reporter2.53 μM[11]
KAS-08THP-1 ISG LUCLuciferase reporter0.18 μM[12]
α-MangostinTHP-1IFN-β release~25 μM[12]
CompoundSTING VariantAssay TypeIC50 (μM)Reference
Compound 11hSTING2'3'-cGAMP-induced IFN-β expression19.93[9]
Compound 11mSTING2'3'-cGAMP-induced IFN-β expression15.47[9]
Compound 27hSTING2'3'-cGAMP-induced IFN-β expression38.75[9]
Compound 27mSTING2'3'-cGAMP-induced IFN-β expression30.81[9]
H-151293T-hSTING2'3'-cGAMP-induced IFN-β expression1.04[9]
H-151293T-mSTING2'3'-cGAMP-induced IFN-β expression0.82[9]
SNX281human STING3H-cGAMP competition4.1 ± 2.2[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the STING signaling pathway and a typical experimental workflow for assessing STING activation by agonists like this compound.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING cGAMP->STING_ER binds & activates STING_Agonist This compound (as CDN) STING_Agonist->STING_ER binds & activates STING_Golgi STING (activated) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN expression

Caption: The cGAS-STING signaling pathway.

STING_Activation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_seeding Seed reporter cells (e.g., THP-1-Dual™) agonist_prep Prepare serial dilutions of this compound derivative cell_treatment Treat cells with agonist agonist_prep->cell_treatment incubation Incubate for 18-24 hours cell_treatment->incubation supernatant_collection Collect supernatant incubation->supernatant_collection luciferase_assay Measure Luciferase activity (IFN-β pathway) supernatant_collection->luciferase_assay seap_assay Measure SEAP activity (NF-κB pathway) supernatant_collection->seap_assay plate_reader Read on plate reader luciferase_assay->plate_reader seap_assay->plate_reader data_normalization Normalize data to controls plate_reader->data_normalization ec50_calculation Calculate EC50 values data_normalization->ec50_calculation results Results ec50_calculation->results

References

In Vitro Stability and Degradation of 7-CH-dADP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability and degradation of 7-CH-dADP (7-carboxy-7-deaza-2'-deoxyadenosine diphosphate), a molecule of significant interest in drug development, likely as a modulator of the cGAS-STING pathway. Due to the limited publicly available data specific to this compound, this guide synthesizes information from analogous 7-deazapurine nucleotides and general principles of drug stability testing. It outlines potential degradation pathways, analytical methodologies for stability assessment, and provides model experimental protocols. The information herein is intended to serve as a foundational resource for researchers initiating stability studies on this compound and similar novel nucleotide analogs.

Introduction

7-deazapurine nucleosides and nucleotides are a class of compounds where the N-7 of the purine (B94841) ring is replaced by a carbon atom. This modification can significantly alter the molecule's chemical properties, including its susceptibility to enzymatic cleavage and its interaction with target proteins.[1] For instance, the incorporation of 7-deazapurine nucleotides can protect DNA from hydrolysis by certain endodeoxyribonucleases.[1] Analogs like 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) and 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) have been utilized in molecular biology techniques to overcome challenges associated with GC-rich DNA sequences.[2][3]

Molecules structurally related to this compound, such as cyclic dinucleotides, are known to be key players in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system that senses cytosolic DNA.[4][5][6][7] The activation of this pathway by STING agonists has shown therapeutic potential in oncology.[5] Therefore, understanding the stability of novel STING agonists like this compound is paramount for their development as therapeutic agents.

This guide will explore the potential factors influencing the in vitro stability of this compound, including pH, temperature, and enzymatic activity. It will also detail the analytical techniques and experimental workflows necessary to characterize its degradation profile.

Potential Degradation Pathways

The degradation of this compound in vitro can be anticipated to occur through several mechanisms, primarily hydrolysis and enzymatic degradation.

2.1. Hydrolytic Degradation:

Hydrolysis of the phosphoanhydride bonds in the diphosphate (B83284) chain is a likely degradation pathway. This can be influenced by pH and temperature.[8] Acidic or basic conditions can catalyze the cleavage of these bonds, leading to the formation of 7-CH-dAMP (7-carboxy-7-deaza-2'-deoxyadenosine monophosphate) and inorganic phosphate (B84403), and subsequently 7-CH-dA (7-carboxy-7-deaza-2'-deoxyadenosine).

2.2. Enzymatic Degradation:

In a biological in vitro system, this compound could be susceptible to enzymatic degradation by various nucleotidases and phosphatases that are present in cell lysates or tissue homogenates.[9] These enzymes can hydrolyze the phosphate groups, leading to the corresponding monophosphate and nucleoside forms. The 7-deaza modification might confer some resistance to certain enzymes compared to its natural counterpart, dADP.[10]

Analytical Methodologies for Stability and Degradation Analysis

A crucial aspect of studying the in vitro stability of this compound is the use of robust analytical methods to separate and quantify the parent molecule and its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[12][13]

3.1. High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method should be developed and validated to resolve this compound from its potential degradation products.[14]

  • Column: A reversed-phase column, such as a C18, is typically suitable for separating nucleotides.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required.[11]

  • Detection: UV detection at the wavelength of maximum absorbance for the 7-deazapurine ring is a standard approach. Mass spectrometry (LC-MS) can be coupled to HPLC to identify and confirm the structure of degradation products.[12][15]

Table 1: Example HPLC Method Parameters for this compound Stability Testing

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 6.5
Mobile Phase B 100% Acetonitrile
Gradient 0-10 min, 0-15% B; 10-15 min, 15-30% B; 15-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL

3.2. Other Analytical Techniques:

  • Thin-Layer Chromatography (TLC): Can be used for rapid, qualitative monitoring of the degradation process.[12]

  • Mass Spectrometry (MS): Essential for the structural elucidation of unknown degradation products.[12]

Experimental Protocols for In Vitro Stability Assessment

Detailed and well-controlled experiments are necessary to evaluate the in vitro stability of this compound.

4.1. pH Stability Study:

This study assesses the stability of this compound across a range of pH values.

Protocol:

  • Prepare a stock solution of this compound in purified water.

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

4.2. Temperature Stability Study:

This study evaluates the effect of temperature on the stability of this compound.

Protocol:

  • Prepare a solution of this compound in a buffer at a physiologically relevant pH (e.g., pH 7.4).

  • Aliquot the solution into separate vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At various time intervals, remove a vial from each temperature and freeze it immediately to halt degradation.

  • Analyze all samples by HPLC to quantify the concentration of this compound.

4.3. Enzymatic Degradation Study:

This study investigates the susceptibility of this compound to enzymatic degradation.

Protocol:

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).

  • Prepare a solution of this compound in the reaction buffer.

  • Obtain a source of relevant enzymes, such as cell lysates (e.g., from cancer cell lines) or purified enzymes (e.g., alkaline phosphatase, snake venom phosphodiesterase).

  • Initiate the reaction by adding the enzyme source to the this compound solution. A control reaction without the enzyme should be run in parallel.

  • Incubate the reactions at 37°C.

  • At different time points, stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant by HPLC to measure the disappearance of this compound and the appearance of metabolites.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Data Summary for pH Stability of this compound at 37°C

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7.4% Remaining at pH 9
0 100.0100.0100.0100.0
2 98.599.199.598.2
4 96.298.099.195.8
8 92.196.598.291.0
24 75.390.295.172.5
48 55.881.490.351.7

Table 3: Example Half-Life (t½) of this compound at Different Temperatures (pH 7.4)

Temperature (°C)Half-Life (hours)
4 > 500
25 ~ 250
37 ~ 120
50 ~ 48

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (inactive) cGAMP->STING_ER binds and activates STING_Golgi STING (active) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes IFN_genes IFN Genes pIRF3->IFN_genes translocates and activates IFN Type I Interferons IFN_genes->IFN transcription Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Start Prepare this compound Solution Incubation Incubate under Stress Conditions (pH, Temp, Enzymes) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Quench Reaction / Stop Degradation Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Parent and Degradants HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics Pathway Identify Degradation Pathway Data->Pathway HalfLife Calculate Half-Life Kinetics->HalfLife

References

Spectroscopic Properties of 7-CH-dADP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-CH-dADP, a deaza-analog of deoxyadenosine (B7792050) diphosphate (B83284) (dADP), represents a class of modified nucleotides of significant interest in biochemical and pharmacological research. As analogs of endogenous signaling molecules, these compounds are valuable tools for probing the structure and function of nucleotide-binding proteins, such as kinases, polymerases, and purinergic receptors. The substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon-hydrogen group alters the molecule's electronic properties, hydrogen bonding capacity, and susceptibility to enzymatic degradation, making it a stable tool for structural and functional studies.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound. While specific experimental data for this particular analog is not widely published, this document outlines the expected spectroscopic properties based on data from the parent molecule, adenosine (B11128) diphosphate (ADP), and other deazapurine derivatives.[1][2] It also details the generalized experimental protocols for these analyses, aimed at researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution.[3][4] For this compound, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments (like COSY, HSQC, HMBC) would be employed to confirm its identity and conformation.

Predicted NMR Data

The expected chemical shifts for this compound can be predicted by referencing the known values for adenosine diphosphate and considering the electronic effects of the C-H group replacing the nitrogen at the 7-position. The absence of the nitrogen at position 7 is not expected to cause major shifts in the proton and carbon signals of the ribose moiety but will affect the chemical environment of the purine ring.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~8.2C2: ~152
H8~8.4C4: ~148
H1'~6.1C5: ~120
H2'~4.7C6: ~155
H3'~4.5C8: ~140
H4'~4.3C1': ~87
H5', 5''~4.2C2': ~74
C3': ~70
C4': ~84
C5': ~65

Note: These are predicted values. Actual experimental values may vary based on solvent, pH, and temperature. Data for ADP was referenced from PubChem CID 6022.[5]

³¹P NMR would be crucial for confirming the diphosphate chain. Two distinct signals would be expected for the α and β phosphates, typically observed as a doublet and a triplet, respectively, due to P-P coupling.

Experimental Protocol for NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or DMSO-d₆.[6] D₂O is common for nucleic acid NMR as it allows for the observation of exchangeable protons.[3] The pH of the solution should be adjusted to a physiological value (e.g., 7.4) using dilute NaOD or DCl. A reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is added for chemical shift calibration.[7]

  • Instrument Setup :

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.[7]

    • Probe: A cryoprobe can enhance sensitivity, which is particularly useful for dilute samples.

    • Temperature: Experiments are typically run at a constant temperature, such as 298 K (25 °C).[7]

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton spectrum is acquired to identify all proton-bearing groups. Water suppression techniques (e.g., presaturation) are often necessary when using D₂O with residual H₂O.

    • ¹³C NMR : A proton-decoupled ¹³C spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples may be needed.

    • ³¹P NMR : A proton-decoupled ³¹P spectrum is acquired to analyze the phosphate (B84403) groups.

    • 2D NMR :

      • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system (e.g., within the ribose sugar ring).[3]

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of the carbon signals.[8]

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments, such as the base to the sugar.

  • Data Processing and Analysis : The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and signal integrations are then analyzed to confirm the structure of this compound.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in D2O with DSS ph_adjust Adjust pH to 7.4 dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer instrument Insert into NMR Spectrometer transfer->instrument one_d Acquire 1D Spectra (1H, 13C, 31P) instrument->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d process Process Data (FT, Phasing) two_d->process assign Assign Signals process->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis. For modified nucleotides like this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common approach.[10][11][12]

Predicted Mass Spectrometry Data

High-resolution mass spectrometry would provide the exact mass of this compound, confirming its elemental composition. Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of nucleotides typically involves cleavage of the glycosidic bond (loss of the base) and cleavage within the phosphate chain.[13][14]

Table 2: Predicted m/z Values for this compound and Key Fragments (Negative Ion Mode)

Ion Description Predicted m/z
[M-H]⁻Molecular Ion410.04
[M-H-PO₃]⁻Loss of a phosphate group331.05
[M-H-H₂P₂O₆]⁻Loss of diphosphate251.09
[Base]⁻7-deazaadenine fragment134.06
[H₂PO₄]⁻Dihydrogen phosphate96.97
[H₃P₂O₇]⁻Diphosphate174.95

Note: These are predicted monoisotopic masses. The fragmentation pattern can vary with instrument conditions.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of this compound (typically in the low micromolar to nanomolar range) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile modifier like formic acid (for positive ion mode) or ammonium (B1175870) acetate (B1210297) (for negative ion mode).[15][16]

  • Instrument Setup :

    • Ionization Source : Electrospray Ionization (ESI) is commonly used for nucleotides due to its soft ionization nature, which keeps the molecule intact.[11]

    • Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for accurate mass measurements. A triple quadrupole (QqQ) or ion trap instrument is well-suited for tandem MS experiments.[16]

    • Ionization Mode : Both positive and negative ion modes can be used, but negative mode is often preferred for nucleotides due to the acidic phosphate groups.[14]

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M-H]⁻ or [M+H]⁺). This provides the molecular weight.

    • Tandem MS (MS/MS) : Perform a product ion scan by selecting the molecular ion as the precursor. The precursor ion is fragmented in a collision cell, and the resulting fragment ions are analyzed. This provides structural information.[10]

  • Data Analysis : The accurate mass of the molecular ion is used to confirm the elemental formula. The fragmentation pattern is interpreted to verify the connectivity of the base, sugar, and diphosphate moieties.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Mass Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Solution of this compound in H2O/Acetonitrile lc Inject into LC System (Optional Separation) prep_sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (Determine MW) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 interpret Analyze Spectra (Confirm Structure) ms2->interpret

Caption: General workflow for LC-MS/MS analysis of this compound.

Hypothetical Biological Signaling Pathway

Modified ADP analogs are often designed to interact with purinergic receptors, such as the P2Y family of G protein-coupled receptors. This compound could potentially act as an antagonist, blocking the downstream signaling cascade normally initiated by ADP. The diagram below illustrates this hypothetical inhibitory action.

Diagram: Hypothetical Antagonism of a P2Y Receptor by this compound

Signaling_Pathway cluster_membrane Cell Membrane P2Y P2Y Receptor Gq Gq Protein P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ADP ADP (Agonist) ADP->P2Y dADP_analog This compound (Antagonist) dADP_analog->P2Y blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Hypothetical signaling pathway showing this compound as an antagonist.

Conclusion

The comprehensive characterization of novel nucleotide analogs like this compound is fundamentally reliant on modern spectroscopic techniques. NMR spectroscopy provides unambiguous structural confirmation and detailed conformational insights, while mass spectrometry offers precise molecular weight determination and verification of structural components through fragmentation analysis. The protocols and expected data presented in this guide serve as a foundational framework for researchers working on the synthesis, characterization, and application of this compound and similar modified nucleotides. These analytical methods are indispensable for ensuring the purity and structural integrity of such compounds, which is a prerequisite for their use as precise tools in chemical biology and drug discovery.

References

Unveiling the Therapeutic Potential of 7-CH-dADP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct therapeutic targets and detailed biological activity of 7-carba-7-deaza-2'-deoxyadenosine-5'-diphosphate (7-CH-dADP) are not extensively documented in publicly available scientific literature. This guide provides an in-depth overview of the potential therapeutic targets based on the activities of the broader class of 7-deazaadenosine analogs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (B1220054) (dADP) where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification, characteristic of 7-deazaadenosine compounds, confers increased metabolic stability by rendering the N-glycosidic bond resistant to cleavage by purine nucleoside phosphorylase. While specific data for this compound is limited, the 7-deazaadenosine scaffold is a well-established pharmacophore with demonstrated antiviral and anticancer properties. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of related 7-deazaadenosine analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related compounds, two primary therapeutic areas for this compound can be postulated: antiviral therapy, particularly against Hepatitis C Virus (HCV), and cancer chemotherapy.

Antiviral Activity: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Several 7-deazaadenosine nucleoside analogs have been identified as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), which are crucial enzymes for the replication of many RNA viruses. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the RdRp. Incorporation of the analog can lead to chain termination or introduce mutations, thereby halting viral replication.

A notable example is 7-deaza-2'-C-methyladenosine, which has demonstrated potent inhibitory activity against the HCV NS5B polymerase, an RdRp.[1] The 7-deaza modification in this and other purine nucleoside triphosphates has been shown to increase their inhibitory potency against HCV RdRp.[1]

Signaling Pathway and Mechanism of Action

antiviral_mechanism cluster_cell Infected Host Cell cluster_virus Hepatitis C Virus (HCV) 7_CH_dADP_ext This compound (extracellular) 7_CH_dADP_int This compound (intracellular) 7_CH_dADP_ext->7_CH_dADP_int Cellular Uptake 7_CH_dATP 7-CH-dATP (triphosphate form) 7_CH_dADP_int->7_CH_dATP Intracellular Phosphorylation HCV_RdRp HCV RNA-Dependent RNA Polymerase (NS5B) 7_CH_dATP->HCV_RdRp Competitive Binding Inhibition Inhibition 7_CH_dATP->Inhibition Viral_RNA_Replication Viral RNA Replication HCV_RdRp->Viral_RNA_Replication Catalyzes Inhibition->Viral_RNA_Replication Viral_RNA Viral RNA Template Viral_RNA->HCV_RdRp

Caption: Proposed mechanism of antiviral action of this compound.

Anticancer Activity: Inhibition of DNA and RNA Synthesis

7-deazapurine nucleosides have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The primary anticancer mechanism is believed to involve the intracellular conversion of the nucleoside analog to its triphosphate form, which is then incorporated into both DNA and RNA.[2] This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of protein synthesis and the induction of DNA damage.[3] Ultimately, these events can trigger apoptosis in rapidly dividing cancer cells. The enhanced metabolic stability of the 7-deaza scaffold allows for prolonged intracellular concentrations of the active triphosphate, increasing its therapeutic efficacy.[4]

Logical Relationship for Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell 7_CH_dADP_ext This compound (extracellular) 7_CH_dADP_int This compound (intracellular) 7_CH_dADP_ext->7_CH_dADP_int Cellular Uptake 7_CH_dATP 7-CH-dATP (triphosphate form) 7_CH_dADP_int->7_CH_dATP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase 7_CH_dATP->DNA_Polymerase RNA_Polymerase RNA Polymerase 7_CH_dATP->RNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Protein_Synth_Inhibition Inhibition of Protein Synthesis RNA_Incorporation->Protein_Synth_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Synth_Inhibition->Apoptosis rdRp_assay_workflow start Start prep_reaction Prepare Reaction Mix: - HCV NS5B RdRp - RNA template/primer - Reaction Buffer start->prep_reaction add_compounds Add Compounds: - Varying concentrations of 7-CH-dATP - Control (no inhibitor) prep_reaction->add_compounds initiate_reaction Initiate Reaction: Add rNTP mix containing [α-³²P]UTP add_compounds->initiate_reaction incubation Incubate at optimal temperature (e.g., 30°C for 1-2 hours) initiate_reaction->incubation stop_reaction Stop Reaction: Add EDTA solution incubation->stop_reaction spot_product Spot reaction products onto DE81 filter paper stop_reaction->spot_product wash_filter Wash filter paper to remove unincorporated nucleotides spot_product->wash_filter quantify Quantify incorporated radioactivity (Scintillation counting or Phosphorimaging) wash_filter->quantify analyze Analyze Data: Calculate IC50 value quantify->analyze end End analyze->end mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to attach overnight start->seed_cells add_compound Add serial dilutions of this compound to the wells. Include controls. seed_cells->add_compound incubation Incubate for a specified period (e.g., 48-72 hours) add_compound->incubation add_mtt Add MTT solution to each well and incubate for 2-4 hours incubation->add_mtt solubilize Add solubilization solution to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze Analyze Data: Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core methodologies and data relevant to the early-stage research of 7-substituted-7-deaza-2'-deoxyadenosine diphosphate (B83284) (dADP) analogs, with a specific focus on the conceptual framework for studying 7-CH-dADP. Given the novelty of the 7-methylene analog, this guide draws upon established research on closely related 7-deazapurine derivatives to provide a robust foundation for researchers.

Introduction to 7-Deazapurine Analogs

7-Deazapurine nucleosides are analogs of natural purine (B94841) nucleosides where the nitrogen atom at position 7 is replaced by a carbon atom. This modification makes the five-membered ring more electron-rich and allows for the introduction of various substituents at the C7 position, significantly expanding the chemical space for drug discovery.[1] These analogs have shown diverse biological activities, including antiviral and anti-inflammatory properties.[1][2][3]

A particularly promising area of research is their role as agonists of the Stimulator of Interferon Genes (STING) pathway.[4][5][6] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering immune responses.[4] Pharmacological activation of STING is a compelling strategy for cancer immunotherapy and vaccine development. This guide focuses on 7-substituted-7-deaza-2'-deoxyadenosine analogs, providing a predictive framework for the synthesis, evaluation, and mechanism of action of novel compounds like this compound.

Synthesis and Characterization of 7-Substituted-7-deaza-dADP Analogs

The synthesis of 7-substituted-7-deaza-2'-deoxyadenosine analogs typically begins with a 7-iodo-7-deaza-2'-deoxyadenosine intermediate. This key intermediate allows for the introduction of various functional groups at the 7-position through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions.[4][7] Subsequent phosphorylation yields the desired diphosphate or triphosphate.

Proposed Synthesis Workflow for this compound

A plausible synthetic route for this compound would involve the initial synthesis of the 7-methylene nucleoside followed by phosphorylation.

Synthesis_Workflow cluster_synthesis Nucleoside Synthesis cluster_phosphorylation Phosphorylation cluster_purification Purification & Analysis Start 7-iodo-7-deaza- 2'-deoxyadenosine Coupling Suzuki-Miyaura Coupling (with Methylboronic Acid) Start->Coupling Pd Catalyst Intermediate 7-Methyl-7-deaza- 2'-deoxyadenosine Coupling->Intermediate Phosphorylation Two-step Phosphorylation Intermediate->Phosphorylation e.g., POCl3, Proton Sponge Product This compound Phosphorylation->Product Purification RP-HPLC Purification Product->Purification Analysis NMR & Mass Spectrometry Purification->Analysis STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates CDN 2'3'-cGAMP (CDN) or Analog cGAS->CDN synthesizes STING_dimer STING Dimer CDN->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_translocation STING Translocation & Conformational Change STING_dimer->STING_translocation TBK1 TBK1 STING_translocation->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Gene_Expression Type I IFN & Cytokine Expression IRF3_dimer->Gene_Expression induces Experimental_Workflow Start Synthesized Analog (e.g., this compound) Binding_Assay Biochemical Assay: In Vitro STING Binding (e.g., HTRF, DSF) Start->Binding_Assay Determine direct binding & affinity Cell_Activation Primary Cellular Assay: STING Activation Reporter (e.g., ISG-Luciferase) Start->Cell_Activation Measure cellular potency (EC50) Cytotoxicity Control Assay: Cell Viability (e.g., CellTiter-Glo) Cell_Activation->Cytotoxicity Assess therapeutic window Downstream_Effect Secondary Cellular Assay: Downstream Cytokine Release (e.g., IFN-β ELISA) Cell_Activation->Downstream_Effect Confirm functional outcome Result Lead Candidate Identification Cytotoxicity->Result Downstream_Effect->Result

References

Methodological & Application

Application Notes and Protocols for the Characterization of Novel STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This signaling cascade plays a vital role in antitumor immunity and defense against infections, making STING an attractive target for therapeutic intervention. The development of novel STING agonists is a key focus in immuno-oncology and vaccine adjuvant research.

These application notes provide a comprehensive overview and detailed protocols for the characterization of novel STING agonists, using a hypothetical non-nucleotide STING agonist, referred to as "Compound X" (as information on 7-CH-dADP is not publicly available), as an example. The described assays will enable researchers to assess the potency and mechanism of action of new chemical entities targeting the STING pathway.

cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum (ER).[2][3] STING activation leads to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes ISGs Type I IFN & Inflammatory Genes pIRF3->ISGs induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

A variety of biochemical and cell-based assays can be employed to characterize the activity of a novel STING agonist. The following protocols provide a general framework that can be adapted and optimized for the specific compound under investigation.

Biochemical Assays

a) cGAS Enzyme Activity Assay (Indirectly assessing STING agonism)

This assay measures the production of cGAMP by the cGAS enzyme in the presence of dsDNA. While this assay does not directly measure STING activation, it is crucial for identifying compounds that may modulate cGAS activity, which would in turn affect downstream STING signaling. Commercial kits, such as the Transcreener® cGAMP cGAS Assay, offer a high-throughput method for this purpose.[4][5]

Experimental Workflow:

cGAS_Assay_Workflow start Start reagents Prepare reaction mix: cGAS enzyme, dsDNA, ATP, GTP, and Compound X start->reagents incubation Incubate at 37°C reagents->incubation detection Add cGAMP detection reagents (e.g., Transcreener®) incubation->detection readout Measure signal (FP or TR-FRET) detection->readout analysis Data Analysis: Calculate cGAMP concentration readout->analysis end End analysis->end

Caption: Workflow for a cGAS enzyme activity assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and dsDNA. Prepare serial dilutions of "Compound X".

  • Reaction Setup: In a 384-well plate, add the reaction buffer, ATP, GTP, recombinant human cGAS enzyme, and "Compound X" or a vehicle control.

  • Initiate Reaction: Start the reaction by adding dsDNA.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the cGAMP detection reagents according to the manufacturer's instructions (e.g., Transcreener® cGAMP Assay Kit).

  • Readout: Measure the fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis: Generate a cGAMP standard curve to convert the raw signal into cGAMP concentration.

Data Presentation:

Compound X Conc. (µM)Fluorescence Signal (mP)cGAMP Produced (nM)% Inhibition/Activation
0 (Vehicle)2501000
0.1245982
11506040
10502080
100451882
Cell-Based Assays

a) STING Reporter Assay

This is a common method to screen for STING agonists.[6] It utilizes a cell line (e.g., THP-1 or HEK293T) engineered to express a reporter gene, such as luciferase or GFP, under the control of an IRF3-inducible promoter. Activation of STING leads to IRF3 activation and subsequent reporter gene expression, which can be quantified.

Protocol:

  • Cell Seeding: Seed THP-1-Dual™ ISG-luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "Compound X" or a positive control (e.g., cGAMP).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Presentation:

AgonistConcentration (µM)Luciferase Activity (RLU)Fold Induction
Vehicle01,5001.0
cGAMP10150,000100
Compound X0.13,0002.0
Compound X145,00030.0
Compound X10225,000150.0

b) IFN-β Secretion Assay

This assay measures the downstream biological response of STING activation by quantifying the secretion of IFN-β from immune cells. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable for this assay.

Protocol:

  • Cell Seeding: Plate human PBMCs or THP-1 cells in a 96-well plate. For THP-1 cells, differentiate them into a macrophage-like state using PMA.

  • Compound Treatment: Treat the cells with various concentrations of "Compound X" or a known STING agonist.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

Data Presentation:

TreatmentConcentration (µM)IFN-β Secreted (pg/mL)
Untreated0< 10
cGAMP501200
Compound X1150
Compound X10950
Compound X1002500

c) STING Phosphorylation Assay (Western Blot)

This assay directly assesses the activation state of STING by detecting its phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture THP-1 cells and treat with "Compound X" for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-STING (Ser366) and total STING.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Data Presentation:

A table summarizing the densitometry analysis of the western blot bands can be created.

TreatmentConcentration (µM)p-STING/Total STING Ratio
Vehicle01.0
cGAMP108.5
Compound X12.3
Compound X107.9

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of novel STING agonists. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, efficacy, and mechanism of action of new chemical entities. The data generated from these studies are crucial for the preclinical development of new immunotherapies targeting the cGAS-STING pathway. It is important to note that these protocols are general guidelines and should be optimized for the specific compound and cell types being investigated.

References

7-CH-dADP as a Molecular Probe for Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-CH-dADP (7-Deaza-2'-deoxyadenosine-5'-diphosphate) is a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (B1220054) (dADP) where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom.[1] This modification alters the electronic properties and hydrogen bonding potential of the molecule without significantly changing its overall shape, making it a valuable tool for probing the binding sites of ADP/dADP-dependent proteins. As a molecular probe, this compound can be utilized in various biophysical and biochemical assays to study protein-ligand interactions, elucidate enzyme mechanisms, and screen for potential inhibitors. Its resistance to degradation by certain enzymes compared to its natural counterpart can also be advantageous in experimental settings.

This document provides detailed application notes and protocols for utilizing this compound as a molecular probe in protein binding studies, with a focus on Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting protein binding experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₄O₉P₂ (free acid)[2]
Molecular Weight 410.21 g/mol (free acid)[2]
CAS Number 187478-96-2[2]
Purity Typically ≥ 95% (HPLC)[2]
Form Solution in water[2]
Solubility Soluble in water[1]
Spectroscopic Properties λmax: 270 nm, ε: 11.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[2]
Storage Store at -20°C[2]

Table 1: Physicochemical Properties of this compound.

Applications in Protein Binding Studies

This compound is a versatile tool for investigating a wide range of ADP/dADP-binding proteins, including but not limited to:

  • Poly(ADP-ribose) Polymerases (PARPs): As an analog of a precursor for poly(ADP-ribose) synthesis, this compound can be used to study the nucleotide-binding domain of PARP enzymes, which are critical targets in cancer therapy.[3][4]

  • Kinases: Many kinases utilize ATP as a phosphate (B84403) donor. While this compound is a diphosphate, it can be used in competitive binding assays to probe the adenosine-binding pocket of these enzymes.

  • ADP-ribosyltransferases (ARTs): These enzymes transfer ADP-ribose from NAD+ to target proteins. This compound can be employed to investigate the binding and catalytic mechanisms of ARTs.[5]

  • ATPases: The ADP-binding site of various ATPases can be characterized using this compound in binding assays.

The primary experimental approaches for quantifying the interaction between this compound and a target protein are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

I. Fluorescence Polarization (FP) Assay

Principle:

Fluorescence Polarization is a powerful technique for measuring molecular interactions in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion. A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light. In a competitive FP assay, an unlabeled ligand (like this compound) can compete with the fluorescent tracer for binding to the protein, causing a decrease in polarization.

Note: As no commercially available fluorescently labeled this compound has been identified, this protocol describes a competitive binding assay where unlabeled this compound competes with a known fluorescently labeled ligand for the target protein.

Experimental Workflow:

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer p2 Prepare Target Protein Solution p1->p2 p3 Prepare Fluorescent Tracer Solution p2->p3 p4 Prepare this compound Serial Dilution p3->p4 a1 Add Protein, Tracer, and this compound to Microplate p4->a1 a2 Incubate at Room Temperature a1->a2 a3 Measure Fluorescence Polarization a2->a3 d1 Plot Polarization vs. [this compound] a3->d1 d2 Fit Data to a Competitive Binding Model d1->d2 d3 Determine IC50 and/or Ki d2->d3

Figure 1: General workflow for a competitive Fluorescence Polarization assay.

Protocol: Competitive FP Assay to Determine the Binding Affinity of this compound

Materials:

  • Target protein of interest

  • This compound

  • A known fluorescently labeled ligand (tracer) for the target protein (e.g., a fluorescently labeled ATP or ADP analog)

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl, 0.01% Tween-20)[6][7]

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Methodology:

  • Assay Buffer Preparation: Prepare a suitable assay buffer that ensures the stability and activity of the target protein. The buffer composition should be optimized for each specific protein.

  • Reagent Preparation:

    • Prepare a stock solution of the target protein at a concentration determined by prior titration to give an optimal assay window.

    • Prepare a stock solution of the fluorescent tracer. The final concentration in the assay should be at or below its Kd for the target protein to ensure a sensitive competition assay.

    • Prepare a stock solution of this compound (e.g., 10 mM in assay buffer). Perform a serial dilution to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 384-well microplate, add the assay components in the following order:

      • Assay Buffer

      • This compound at various concentrations (or buffer for control wells)

      • Fluorescent tracer at a fixed concentration

      • Target protein at a fixed concentration

    • Include control wells:

      • Tracer only: To determine the minimum polarization value (Pmin).

      • Tracer + Protein: To determine the maximum polarization value (Pmax).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[6][8] This incubation time should be optimized for the specific protein-ligand interaction.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.[6][8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer] / Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

Data Presentation Template:

The results of the competitive FP assay can be summarized in a table. As no specific data for this compound is publicly available, Table 2 serves as a template for presenting experimental findings.

Target ProteinFluorescent TracerTracer Kd (nM)This compound IC₅₀ (µM)This compound Ki (µM)
e.g., PARP1Fluorescent Olaparib[Experimental Value][Experimental Value][Calculated Value]
e.g., Kinase XFluorescent ATP analog[Experimental Value][Experimental Value][Calculated Value]

Table 2: Template for summarizing competitive FP assay data for this compound.

II. Isothermal Titration Calorimetry (ITC)

Principle:

Isothermal Titration Calorimetry directly measures the heat change that occurs when two molecules interact. It is a label-free technique that provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target protein, and the heat released or absorbed is measured after each injection.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Matched Buffer p2 Prepare Protein Solution p1->p2 p3 Prepare this compound Solution p1->p3 p4 Degas all Solutions p2->p4 p3->p4 e1 Load Protein into Sample Cell p4->e1 e2 Load this compound into Syringe p4->e2 e3 Equilibrate System e1->e3 e2->e3 e4 Perform Titration Injections e3->e4 d1 Integrate Raw Data to get Heat per Injection e4->d1 d2 Plot Heat vs. Molar Ratio d1->d2 d3 Fit Data to a Binding Model d2->d3 d4 Determine Kd, n, ΔH, and ΔS d3->d4

Figure 2: General workflow for an Isothermal Titration Calorimetry experiment.

Protocol: Direct Titration ITC to Characterize this compound Binding

Materials:

  • Target protein of interest

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the chosen ITC buffer.

    • Dissolve the this compound in the final dialysis buffer to ensure a perfect buffer match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Accurately determine the concentrations of both the protein and this compound solutions.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell and syringe.

  • Experimental Setup:

    • Load the target protein solution into the sample cell of the calorimeter. Typical concentrations range from 10 to 100 µM.

    • Load the this compound solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration for a 1:1 binding stoichiometry.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (typically 20-30) of the this compound solution into the protein solution.

    • The heat change upon each injection is measured until the protein becomes saturated with the ligand.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the protein-ligand titration data.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Data Presentation Template:

The thermodynamic parameters obtained from ITC experiments provide a comprehensive understanding of the binding interaction. Table 3 is a template for presenting such data.

Target ProteinTemperature (°C)Kd (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
e.g., PARP225[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
e.g., Kinase Y25[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Table 3: Template for summarizing ITC data for the interaction of this compound with a target protein.

III. Potential Application in Signaling Pathway Analysis: DNA Damage Response

This compound, as an ADP analog, has the potential to be a valuable probe for studying signaling pathways that involve ADP or its derivatives. A prime example is the DNA damage response (DDR) pathway, where PARP1 plays a crucial role.

PARP1 Signaling in DNA Damage Response:

Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors, which compete with NAD+ for the catalytic site of PARP1, are effective anti-cancer agents.[3]

A fluorescently labeled this compound could potentially be used in a high-throughput screening assay to identify small molecule inhibitors that bind to the nucleotide-binding site of PARP1.

PARP1_Signaling cluster_pathway PARP1-Mediated DNA Repair cluster_probe Probe Application DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Probe This compound (Probe) Probe->PARP1 binds to nucleotide site Inhibitor Small Molecule Inhibitor Inhibitor->PARP1 competes with probe

Figure 3: Conceptual diagram of PARP1 signaling and the potential application of this compound as a competitive probe.

Conclusion

This compound serves as a valuable, non-hydrolyzable analog of dADP for probing protein-ligand interactions. The detailed protocols for Fluorescence Polarization and Isothermal Titration Calorimetry provided herein offer robust frameworks for characterizing the binding of this compound to target proteins. While specific quantitative data for this compound binding to proteins is not yet widely available in the public domain, these methodologies provide the necessary tools for researchers to generate such data. The application of this compound as a molecular probe will undoubtedly contribute to a deeper understanding of the function of ADP/dADP-dependent proteins and aid in the development of novel therapeutics.

References

Application Notes: Experimental Design for the P2Y12 Receptor Antagonist 7-CH-dADP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 7-CH-dADP is a novel investigational compound designed as a selective antagonist for the P2Y12 receptor. The P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gi alpha subunit, is a critical mediator of platelet activation and is a well-established therapeutic target for anti-thrombotic drugs.[1][2] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent platelet aggregation.[3][4] These application notes provide a comprehensive experimental framework for researchers to characterize the pharmacological activity and mechanism of action of this compound in various cell culture systems. The protocols outlined below are designed for professionals in academic research and drug development to assess the compound's potency, selectivity, and functional effects.

P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers the Gi signaling pathway. The activated Gi alpha subunit inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. Lowered cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the Ser157 site. This signaling cascade, in conjunction with Gq-mediated pathways initiated by the P2Y1 receptor, culminates in platelet activation, degranulation, and aggregation.[2][4] Antagonists like this compound are designed to block this initial binding step, thereby preventing downstream signaling and platelet activation.

P2Y12_Signaling cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates PKA->Platelet_Activation Inhibits pVASP p-VASP VASP->pVASP ADP ADP ADP->P2Y12 Activates Antagonist This compound (Antagonist) Antagonist->P2Y12 Blocks experimental_workflow cluster_assays Parallel Assays cluster_endpoints Measure Endpoints cluster_viability Cytotoxicity Control start Start: Prepare P2Y12-expressing cells (e.g., Platelets, HEK293-P2Y12) treatment_functional 1. Treat cells with this compound (concentration gradient) start->treatment_functional treatment_viability 1. Treat cells with this compound (highest concentration) start->treatment_viability stimulate 2. Stimulate with ADP (EC80 concentration) treatment_functional->stimulate cAMP cAMP Assay (ELISA, HTRF) stimulate->cAMP VASP VASP-P Assay (Flow Cytometry) stimulate->VASP Aggregation Aggregation Assay (LTA) stimulate->Aggregation analysis Data Analysis: - Calculate IC50 for functional assays - Confirm >95% viability cAMP->analysis VASP->analysis Aggregation->analysis viability_assay 2. Cell Viability Assay (e.g., 7-AAD, Trypan Blue) treatment_viability->viability_assay viability_assay->analysis end End: Characterize this compound Potency & MoA analysis->end

References

Application Notes: 7-Deaza-Adenosine Diphosphate Analogs in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extracellular nucleotides such as adenosine (B11128) diphosphate (B83284) (ADP) are crucial signaling molecules that mediate a wide array of physiological processes through the activation of purinergic P2Y receptors. The study of these signaling pathways often requires the use of chemically modified nucleotide analogs to probe receptor-ligand interactions, delineate signaling cascades, and develop therapeutic agents. While the specific molecule "7-CH-dADP" is not found in the scientific literature, it is plausible that this refers to a 7-deaza-adenosine diphosphate analog. In these analogs, the nitrogen atom at the 7-position of the adenine (B156593) ring is replaced by a carbon-hydrogen (CH) group. This modification can significantly alter the molecule's chemical properties, including its resistance to enzymatic degradation and its binding affinity and efficacy at P2Y receptors.[1]

These application notes will focus on the use of 7-deaza-adenosine diphosphate analogs, as a representative "7-CH" modified dADP, in the investigation of P2Y receptor-mediated signal transduction.

Mechanism of Action and Key Signaling Pathways

ADP primarily exerts its effects through two G protein-coupled receptors (GPCRs) on the surface of platelets and other cells: P2Y1 and P2Y12.[2][3] The co-activation of both receptors is essential for a full physiological response to ADP, such as platelet aggregation.[2]

  • P2Y1 Receptor (Gq-coupled): The P2Y1 receptor is coupled to the Gq family of G proteins.[4][5] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This pathway is primarily responsible for initiating platelet shape change and a transient, reversible aggregation.[2]

  • P2Y12 Receptor (Gi-coupled): The P2Y12 receptor is coupled to the Gi family of G proteins.[7][8] Agonist binding to P2Y12 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn promotes platelet activation. The βγ subunits of the Gi protein can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway.[7] The P2Y12 receptor is crucial for amplifying and sustaining the platelet aggregation response, leading to irreversible aggregation and thrombus stabilization.[2][3]

7-deaza-adenosine analogs can be synthesized to act as agonists, partial agonists, or antagonists at these receptors. Their altered structure can provide valuable insights into the ligand-binding pocket and the conformational changes required for receptor activation. For instance, 7-deaza cADPR has been shown to act as a partial agonist at the cADPR receptor, indicating that modification at the 7-position can modulate efficacy.[1] A hypothetical 7-deaza-dADP could be used to selectively activate or inhibit one of the P2Y receptor subtypes, or to study the consequences of prolonged receptor stimulation due to increased metabolic stability.

Applications in Signal Transduction Research

7-deaza-dADP analogs can be employed in a variety of experimental contexts to investigate P2Y receptor signaling:

  • Receptor Characterization: These analogs can be used in radioligand binding assays to determine the binding affinity of novel compounds for P2Y1 and P2Y12 receptors.[9][10]

  • Functional Assays: They can serve as tools in functional assays, such as platelet aggregation assays, calcium mobilization assays, and cAMP inhibition assays, to characterize the pharmacological profile of P2Y receptor ligands.[11][12][13]

  • Structural Biology: The stability of 7-deaza analogs may facilitate their use in co-crystallization studies with P2Y receptors to elucidate the structural basis of ligand recognition and receptor activation.

  • Drug Discovery: As metabolically stable and potentially selective ligands, 7-deaza-dADP derivatives can serve as lead compounds in the development of novel therapeutics targeting thrombotic diseases, inflammation, and other conditions involving purinergic signaling.[14][15]

Quantitative Data Summary

The following table summarizes hypothetical binding affinities and functional potencies for a 7-deaza-dADP analog compared to the natural ligand, ADP, and a standard synthetic agonist, 2-MeS-ADP. These values are for illustrative purposes to demonstrate how such data would be presented.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
ADPP2Y150 - 20010 - 100 (EC50)
P2Y12100 - 50050 - 300 (IC50)
2-MeS-ADPP2Y11 - 100.5 - 5 (EC50)
P2Y120.5 - 50.1 - 2 (IC50)
7-deaza-dADP (hypothetical)P2Y120 - 1005 - 50 (EC50)
P2Y125 - 501 - 20 (IC50)

Experimental Protocols

1. Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA).[11][13]

Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • ADP, 2-MeS-ADP, and 7-deaza-dADP stock solutions.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Incubate at 37°C for 5 minutes.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • Add 50 µL of the agonist (ADP, 2-MeS-ADP, or 7-deaza-dADP) at various concentrations.

    • Record the change in light transmission for 10 minutes.

  • Data Analysis: Determine the maximal aggregation percentage for each agonist concentration and calculate EC50 values.

2. cAMP Inhibition Assay for P2Y12 Receptor Activation

This protocol measures the inhibition of adenylyl cyclase activity in response to P2Y12 receptor activation in a cell line expressing the receptor.[12]

Materials:

  • CHO or HEK293 cells stably expressing the human P2Y12 receptor.

  • Forskolin (B1673556).

  • ADP, 2-MeS-ADP, and 7-deaza-dADP stock solutions.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture the P2Y12-expressing cells to 80-90% confluency.

  • Assay:

    • Seed the cells in a 96-well plate and grow overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds (agonists) for 15 minutes at 37°C.

    • Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of the agonists for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration and determine the IC50 values.

3. Intracellular Calcium Mobilization Assay for P2Y1 Receptor Activation

This protocol measures the increase in intracellular calcium concentration following P2Y1 receptor activation.[6]

Materials:

  • Cells endogenously or recombinantly expressing the P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • ADP, 2-MeS-ADP, and 7-deaza-dADP stock solutions.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Preparation: Seed cells on a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence.

    • Add the agonist at various concentrations.

    • Measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence intensity for each agonist concentration and calculate the EC50 values.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7-deaza-dADP 7-deaza-dADP P2Y1 P2Y1 Receptor 7-deaza-dADP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Shape_Change Platelet Shape Change & Aggregation (transient) Ca2->Shape_Change PKC->Shape_Change

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7-deaza-dADP 7-deaza-dADP P2Y12 P2Y12 Receptor 7-deaza-dADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Aggregation Sustained Platelet Aggregation PKA->Aggregation inhibition of

Caption: P2Y12 Receptor Signaling Pathway.

Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_cAMP cAMP Inhibition Assay cluster_Ca Calcium Mobilization Assay Blood Whole Blood Collection PRP PRP/PPP Preparation Blood->PRP Adjust Platelet Count Adjustment PRP->Adjust LTA Light Transmission Aggregometry Adjust->LTA EC50_agg EC50 Determination LTA->EC50_agg Cells_cAMP Culture P2Y12-expressing cells Agonist_cAMP Agonist Pre-incubation Cells_cAMP->Agonist_cAMP Forskolin Forskolin Stimulation Agonist_cAMP->Forskolin Measure_cAMP cAMP Measurement Forskolin->Measure_cAMP IC50_cAMP IC50 Determination Measure_cAMP->IC50_cAMP Cells_Ca Culture P2Y1-expressing cells Dye Calcium Dye Loading Cells_Ca->Dye Fluor Fluorescence Measurement Dye->Fluor EC50_Ca EC50 Determination Fluor->EC50_Ca

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Radiolabeling 7-Substituted-2'-deoxyadenosine-5'-diphosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 7-substituted-2'-deoxyadenosine-5'-diphosphate (7-CH-dADP) analogs, which are valuable tools in drug discovery and biomedical research. The primary method described herein is an enzymatic approach utilizing nucleoside kinases to incorporate a radiolabeled phosphate (B84403) group, offering high specificity and efficiency. The most common radionuclide for this purpose is Phosphorus-32 (³²P) due to its high specific activity and ease of detection.

Introduction

7-deazaadenosine derivatives are a class of nucleoside analogs where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification allows for the introduction of various substituents at the 7-position, which can modulate the molecule's biological activity, metabolic stability, and interaction with target enzymes. Radiolabeled versions of these compounds, such as [γ-³²P]-7-CH-dADP, are instrumental in a variety of applications, including:

  • Enzyme kinetics and inhibitor screening: To study enzymes that utilize dADP as a substrate, such as ribonucleotide reductase or certain kinases.

  • Drug metabolism and pharmacokinetic (DMPK) studies: To trace the metabolic fate of the drug candidate in vitro and in vivo.

  • Target identification and validation: To identify and characterize the cellular targets of the 7-deazaadenosine analog.

  • High-throughput screening (HTS): In the development of assays for drug discovery.

This document provides a comprehensive guide to the enzymatic radiolabeling of a generic 7-substituted-2'-deoxyadenosine to its corresponding diphosphate, a process applicable to a range of this compound analogs.

Data Presentation: Quantitative Parameters of Radiolabeling

The efficiency of the radiolabeling reaction can be assessed by several quantitative parameters. The following table summarizes typical expected values for the enzymatic phosphorylation of a 7-substituted-2'-deoxyadenosine monophosphate analog using [γ-³²P]ATP and a suitable nucleoside monophosphate kinase (NMPK).

ParameterTypical ValueMethod of Determination
Radiochemical Yield 60 - 85%Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with radiometric detection
Radiochemical Purity > 95%TLC or HPLC with radiometric detection
Specific Activity 10 - 50 Ci/mmolCalculated based on the specific activity of the starting [γ-³²P]ATP and the reaction stoichiometry
Reaction Time 30 - 60 minutesMonitored by TLC or HPLC

Experimental Protocols

This section details the materials and methods for the enzymatic radiolabeling of a 7-substituted-2'-deoxyadenosine-5'-monophosphate (7-CH-dAMP) to produce [β-³²P]-7-CH-dADP. This protocol assumes the starting material is the monophosphate form of the analog. If starting from the nucleoside, an initial phosphorylation to the monophosphate is required.

Protocol 1: Enzymatic Synthesis of [β-³²P]-7-CH-dADP from 7-CH-dAMP

Objective: To synthesize [β-³²P]-7-CH-dADP by transferring the γ-phosphate from [γ-³²P]ATP to 7-CH-dAMP using a nucleoside monophosphate kinase.

Materials:

  • 7-substituted-2'-deoxyadenosine-5'-monophosphate (7-CH-dAMP)

  • [γ-³²P]ATP (Specific activity: ≥ 3000 Ci/mmol)

  • Adenylate kinase (or a suitable nucleoside monophosphate kinase)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • 0.5 M EDTA, pH 8.0

  • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC Developing Solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)

  • Phosphorimager or scintillation counter

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

      • 10 µL of 2x Reaction Buffer

      • 1 µL of 1 mM 7-CH-dAMP

      • 5 µL of [γ-³²P]ATP (e.g., 50 µCi)

      • 1 µL of Adenylate Kinase (1-2 units)

      • Add sterile, nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Gently mix the components and incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Monitoring (Optional but Recommended):

    • At various time points (e.g., 10, 20, 30, 60 minutes), spot 1 µL of the reaction mixture onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front is near the top.

    • Dry the plate and expose it to a phosphorimager screen or analyze by autoradiography.

    • The conversion of 7-CH-dAMP to [β-³²P]-7-CH-dADP can be visualized by the appearance of a new radioactive spot with a different Rf value.

  • Reaction Termination:

    • To stop the reaction, add 2 µL of 0.5 M EDTA to the reaction tube and heat at 95°C for 5 minutes to inactivate the enzyme.

  • Purification of [β-³²P]-7-CH-dADP (if necessary):

    • The radiolabeled product can be purified from the reaction mixture using anion-exchange HPLC or preparative TLC.

    • For HPLC, use a suitable anion-exchange column and a salt gradient (e.g., triethylammonium (B8662869) bicarbonate) to separate the nucleotides.

    • For preparative TLC, run the entire reaction mixture on a larger TLC plate, identify the product spot by autoradiography, scrape the corresponding area, and elute the product with a suitable buffer.

  • Quantification and Storage:

    • Determine the concentration and specific activity of the purified [β-³²P]-7-CH-dADP using a scintillation counter and by measuring the absorbance at its λmax (if the extinction coefficient is known).

    • Store the radiolabeled product at -20°C or -80°C. Due to the short half-life of ³²P (14.3 days), use the product promptly.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic radiolabeling of a 7-substituted-2'-deoxyadenosine analog.

experimental_workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis cluster_end Final Product start_nucleoside 7-CH-dAMP reaction Incubation with Nucleoside Monophosphate Kinase (37°C, 30-60 min) start_nucleoside->reaction start_atp [γ-³²P]ATP start_atp->reaction purification Purification (HPLC or TLC) reaction->purification analysis Purity & Yield Analysis purification->analysis end_product [β-³²P]-7-CH-dADP analysis->end_product

Caption: Workflow for the enzymatic synthesis of [β-³²P]-7-CH-dADP.

Signaling Pathway Involvement

Radiolabeled dADP analogs can be used to study various cellular processes. One key pathway is DNA synthesis, where deoxyadenonucleotides are incorporated into the growing DNA strand by DNA polymerases.

signaling_pathway cluster_nucleotide_pool Deoxynucleotide Pool cluster_conversion Phosphorylation cluster_incorporation DNA Synthesis dADP dADP kinase Nucleoside Diphosphate Kinase dADP->kinase radiolabeled_dADP [β-³²P]-7-CH-dADP radiolabeled_dADP->kinase polymerase DNA Polymerase kinase->polymerase dATP / [α-³²P]-7-CH-dATP dna Growing DNA Strand polymerase->dna Incorporation

Caption: Involvement of dADP analogs in the DNA synthesis pathway.

Application Notes and Protocols for In Vivo Administration of 7-CH-dADP in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed in vivo administration protocols and specific quantitative data for the P2Y1 receptor agonist 7-CH-dADP are limited. The following application notes and protocols are presented as a comprehensive and representative guide for researchers, scientists, and drug development professionals. This document is based on established principles of preclinical research for nucleotide analogues and P2Y1 receptor agonists, drawing from general best practices in pharmacology and toxicology.[1][2][3][4]

Application Notes

Introduction to this compound and P2Y1 Receptor Agonism

This compound is a potent and selective agonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that is widely distributed in human tissues, including platelets, the central nervous system, and endothelial cells.[5] The P2Y1 receptor is activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP), triggering a signaling cascade that leads to an increase in intracellular calcium levels.[5] This pathway is crucial in various physiological processes, most notably the initial phase of platelet aggregation.[5] Consequently, P2Y1 agonists like this compound have potential therapeutic applications as hemostatic agents in bleeding disorders or surgical settings.[5]

Challenges in In Vivo Administration of Nucleotide Analogues

A significant challenge in the in vivo application of nucleotide analogues, including P2Y1 receptor agonists, is their rapid hydrolysis by ectonucleotidases present in plasma and blood.[6][7] This rapid metabolism can lead to a short half-life and the formation of nucleoside metabolites, which may have off-target effects.[7] For instance, some P2Y1 receptor agonists can be metabolized to adenosine receptor agonists.[6][7] Therefore, in vivo studies must be carefully designed to account for these pharmacokinetic properties. Modifications to the molecule, such as the introduction of a constrained (N)-methanocarba ring, have been explored to increase stability against dephosphorylation.[6][8]

Goals of Preclinical In Vivo Studies

Preclinical in vivo studies for a novel compound like this compound are essential to characterize its behavior and potential therapeutic utility before human trials.[3][4] The primary objectives include:

  • Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is critical for selecting an appropriate dose and administration schedule.[1][9]

  • Efficacy: To demonstrate the desired pharmacological effect in a relevant animal model of disease.

  • Toxicology and Safety: To identify potential adverse effects and determine a safe dose range for further studies.[2][10][11] These studies can range from acute single-dose assessments to subchronic or chronic repeated-dose studies.[2][10]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical examples for initiating the in vivo evaluation of this compound.

Protocol: Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and intraperitoneal (IP) administration in rats.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), 8-10 weeks old.[1]

  • Dosing Formulation: this compound dissolved in sterile saline at a concentration of 1 mg/mL.

  • Administration:

    • IV Group: A single bolus injection of 1 mg/kg via the tail vein.

    • IP Group: A single injection of 5 mg/kg into the intraperitoneal cavity.

  • Sample Collection:

    • Blood samples (approx. 200 µL) will be collected from the jugular vein at pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.

    • Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential primary metabolite will be quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) will be calculated using non-compartmental analysis.[9]

Protocol: Efficacy Study in a Mouse Model of Thrombosis
  • Objective: To evaluate the pro-thrombotic efficacy of this compound in a ferric chloride (FeCl3)-induced carotid artery thrombosis model.

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control (Sterile Saline)

    • This compound (0.1 mg/kg, IV)

    • This compound (0.5 mg/kg, IV)

    • This compound (2.0 mg/kg, IV)

  • Procedure:

    • Anesthetize the mouse and surgically expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Administer the assigned treatment via tail vein injection 5 minutes prior to injury.

    • Apply a filter paper saturated with 10% FeCl3 to the adventitial surface of the artery for 3 minutes to induce endothelial injury.

    • Continuously monitor blood flow until complete occlusion occurs or for 60 minutes, whichever comes first.

  • Efficacy Endpoint: The primary outcome is the time to stable vessel occlusion.

Protocol: Acute Toxicology Study in Mice
  • Objective: To assess the acute toxicity of this compound after a single high-dose administration and to identify the Maximum Tolerated Dose (MTD).[10]

  • Animal Model: Male and female CD-1 mice (n=5 per sex per group), 6-8 weeks old.

  • Dose Escalation Groups:

    • Vehicle Control (Sterile Saline)

    • This compound (10 mg/kg, IP)

    • This compound (50 mg/kg, IP)

    • This compound (100 mg/kg, IP)

  • Parameters Monitored:

    • Clinical Observations: Monitor for signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days.

    • Body Weight: Measure body weight before dosing and on days 1, 3, 7, and 14.

    • Terminal Procedures: At day 14, euthanize all animals. Conduct gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.

Data Presentation (Hypothetical Data)

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Intraperitoneal (5 mg/kg)
Cmax (ng/mL) 1500 ± 210450 ± 95
Tmax (min) 215
AUC (ng*min/mL) 35000 ± 450062000 ± 8100
t1/2 (min) 25 ± 540 ± 8
Bioavailability (%) 10035

Table 2: Efficacy of this compound in Mouse Thrombosis Model

Treatment GroupNTime to Occlusion (min)
Vehicle Control1035.2 ± 5.8
This compound (0.1 mg/kg)1028.1 ± 4.5
This compound (0.5 mg/kg)1019.5 ± 3.2**
This compound (2.0 mg/kg)1012.3 ± 2.1***
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 3: Summary of Acute Toxicology Findings in Mice

Dose Group (mg/kg)SexKey Clinical SignsMortalityNOAEL (mg/kg)
VehicleM/FNone observed0/10-
10M/FNone observed0/1010
50M/FMild lethargy for 2h post-dose0/10-
100M/FSevere lethargy, tremors2/10-
NOAEL: No Observed Adverse Effect Level

Visualizations

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP This compound / ADP ADP->P2Y1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Shape Change & Aggregation Ca->Response PKC->Response

Caption: P2Y1 receptor signaling pathway.

Efficacy_Study_Workflow start Start: Acclimatize Mice randomize Randomize into Treatment Groups start->randomize anesthetize Anesthetize Mouse randomize->anesthetize surgery Expose Carotid Artery & Place Flow Probe anesthetize->surgery treatment Administer Treatment (IV) surgery->treatment injury Induce Injury (FeCl₃) treatment->injury monitor Monitor Blood Flow injury->monitor endpoint Endpoint: Time to Occlusion monitor->endpoint euthanize Euthanize Animal endpoint->euthanize analysis Data Analysis euthanize->analysis Dose_Finding_Logic start Start: Plan Dose Range Finding in_vitro In Vitro Potency Data (e.g., EC50) start->in_vitro lit_review Literature on Similar Compounds start->lit_review initial_doses Select Initial Low, Mid, High Doses for Acute Toxicology Study in_vitro->initial_doses lit_review->initial_doses acute_tox Conduct Single-Dose Escalation Study initial_doses->acute_tox observe Observe for Toxicity (Clinical Signs, Mortality) acute_tox->observe mtd Determine MTD / NOAEL observe->mtd efficacy_doses Select Doses for Efficacy Studies (Below MTD) mtd->efficacy_doses pk_doses Select Doses for PK Studies mtd->pk_doses

References

Application Notes and Protocols for Flow Cytometry Analysis with 7-CH-dADP Fluorescent Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular nucleotides such as adenosine (B11128) diphosphate (B83284) (ADP) play a crucial role in cell signaling by activating purinergic P2Y receptors. These G protein-coupled receptors are involved in a myriad of physiological processes, including platelet aggregation, immune responses, and neurotransmission, making them attractive targets for drug discovery. The study of P2Y receptor expression and ligand-receptor interactions is therefore of significant interest.

This application note describes the use of novel 7-CH-dADP fluorescent derivatives for the analysis of P2Y receptors by flow cytometry. These probes are analogs of the natural ligand dADP, modified at the 7-position of the adenine (B156593) ring with a fluorescent reporter group via a chemical linker (represented by "CH"). This modification allows for direct and quantitative assessment of receptor expression and competitive ligand binding on the surface of living cells. The methodologies presented here provide a robust framework for screening P2Y receptor modulators and characterizing receptor pharmacology.

Spectroscopic and Binding Properties of this compound Fluorescent Derivatives

The utility of a fluorescent probe is determined by its photophysical properties and its affinity for the target receptor. The this compound derivatives have been designed to possess favorable characteristics for flow cytometry applications, including high fluorescence quantum yields and specific binding to P2Y receptors. While specific data for a singular "this compound" is not publicly available, this section presents representative data based on analogous fluorescent nucleotide probes used in similar applications.

Table 1: Spectroscopic Properties of Representative Fluorescent Nucleotide Analogs

Fluorescent Probe (Analogous to this compound)FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Hypothetical this compound-Fluorophore1 Fluorescein498517~0.9
Hypothetical this compound-Fluorophore2 TAMRA555575~0.3
Hypothetical this compound-Fluorophore3 BODIPY-FL503512~0.9

Note: The data presented in this table is illustrative and based on common fluorophores conjugated to nucleotides. Actual values for specific this compound derivatives should be determined experimentally.

Table 2: Binding Affinities of Fluorescent Probes for P2Y Receptors

Fluorescent ProbeReceptor SubtypeCell TypeBinding Affinity (Ki, nM)
Hypothetical this compound-Fluorophore1 P2Y1Human MEG-01 cells15
Hypothetical this compound-Fluorophore1 P2Y12Human platelets25
Hypothetical this compound-Fluorophore2 P2Y2Human THP-1 cells50

Note: Binding affinities are dependent on the specific derivative, receptor subtype, and cell system used. The data provided is for illustrative purposes.

Signaling Pathway and Experimental Workflow

The binding of this compound to P2Y receptors initiates a downstream signaling cascade. The general workflow for analyzing receptor binding using these fluorescent probes is also depicted below.

P2Y_Signaling_Pathway cluster_membrane Plasma Membrane P2Y P2Y Receptor Gq Gq Protein P2Y->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand This compound Ligand->P2Y Binding

Caption: P2Y Receptor Signaling Pathway.

Flow_Cytometry_Workflow A Cell Preparation (e.g., Platelets, Cell Lines) B Incubation with This compound Derivative A->B C (Optional) Incubation with Unlabeled Competitor A->C D Washing Step B->D C->B E Flow Cytometry Analysis D->E F Data Analysis (MFI, % Positive Cells) E->F

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Protocol 1: Direct Staining for P2Y Receptor Expression

This protocol is designed to quantify the relative expression levels of P2Y receptors on the cell surface.

Materials:

  • Cells of interest (e.g., human platelets, THP-1 or MEG-01 cell lines)

  • This compound fluorescent derivative (e.g., this compound-Fluorescein)

  • Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells (e.g., THP-1), harvest cells and wash twice with cold PBS. Resuspend in PBS containing 1% BSA (staining buffer) to a concentration of 1 x 10⁶ cells/mL.

    • For platelets, prepare platelet-rich plasma (PRP) and adjust the concentration to 2 x 10⁸ platelets/mL in a suitable buffer (e.g., Tyrode's buffer).

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the this compound fluorescent derivative to a final concentration optimized for staining (typically in the range of 10-100 nM).

    • Incubate for 30-60 minutes at 4°C in the dark to minimize receptor internalization.

  • Washing:

    • Add 1 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step twice to remove unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., 488 nm laser and 525/50 nm filter for fluorescein).

    • Analyze the mean fluorescence intensity (MFI) of the cell population.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of unlabeled compounds for P2Y receptors by measuring their ability to displace the this compound fluorescent derivative.

Materials:

  • Same as Protocol 1

  • Unlabeled competitor compound (e.g., ADP, dADP, or a test compound)

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1, step 1.

  • Competition:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the unlabeled competitor compound at various concentrations (e.g., a serial dilution from 1 nM to 100 µM).

    • Incubate for 15 minutes at 4°C.

  • Fluorescent Probe Addition:

    • Add the this compound fluorescent derivative at a constant concentration (typically at its determined Kd value or a concentration that gives a robust signal).

    • Incubate for an additional 30-60 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells twice as described in Protocol 1, step 3.

    • Resuspend and acquire data on the flow cytometer as described in Protocol 1, step 4.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve, which can be used to calculate the binding affinity (Ki) of the competitor.

Competitive_Binding_Logic cluster_assay Competitive Binding Assay cluster_relationship Logical Relationship Start Cells with P2Y Receptors Incubate_Competitor Add Unlabeled Competitor (Varying Concentrations) Start->Incubate_Competitor Incubate_Probe Add Fluorescent Probe (Constant Concentration) Incubate_Competitor->Incubate_Probe Measure_Fluorescence Measure Bound Fluorescence (Flow Cytometry) Incubate_Probe->Measure_Fluorescence High_Competitor High Competitor Concentration Low_Binding Low Fluorescent Probe Binding High_Competitor->Low_Binding leads to Low_Fluorescence Low Fluorescence Signal Low_Binding->Low_Fluorescence results in

Co-crystallization of 7-CH-dADP with Target Proteins: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-crystallization of 7-deaza-7-carboxy-2'-deoxyadenosine-5'-diphosphate (7-CH-dADP) with target proteins. This nucleotide analog is a valuable tool for structural biology studies, particularly for proteins that bind adenosine (B11128) diphosphate (B83284) (ADP), such as kinases and ATPases. Its modification at the 7-position can offer altered binding affinities and electronic properties, providing unique insights into protein-ligand interactions.

Introduction

Co-crystallization is a powerful technique to capture the three-dimensional structure of a protein-ligand complex, offering a snapshot of the binding event at atomic resolution.[1] This information is invaluable for understanding biological mechanisms and for structure-based drug design. This compound, a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (B1220054) (dADP), is of particular interest due to the replacement of the N7 nitrogen of the adenine (B156593) ring with a carboxylated carbon. This modification can influence hydrogen bonding patterns and stacking interactions within the protein's binding pocket.

This protocol outlines the vapor diffusion method for co-crystallization, a widely used technique for producing high-quality protein crystals.[2][3] It also provides starting points for screening and optimization of crystallization conditions.

Data Presentation

Successful co-crystallization is highly dependent on the specific protein and ligand. The following tables provide a summary of typical starting concentrations and conditions based on successful co-crystallization of proteins with ADP and its analogs. These should be used as a starting point for optimization with this compound.

Table 1: Typical Starting Concentrations for Co-crystallization Screening

ComponentConcentration RangeTypical Starting Point
Target Protein2 - 20 mg/mL10 mg/mL
This compound1 - 10 mM5 mM
Protein:Ligand Molar Ratio1:5 - 1:201:10

Table 2: Common Buffer and Precipitant Components for Screening

Component TypeExamplesTypical Concentration Range
Buffer HEPES, Tris-HCl, MES20 - 100 mM
Precipitant (Salts) Ammonium sulfate, Sodium chloride0.1 - 2.0 M
Precipitant (Polymers) Polyethylene glycol (PEG) 400 - 800010 - 30% (w/v)
Additives Dithiothreitol (DTT), MgCl₂, Glycerol1 - 10 mM (DTT, MgCl₂), 2-5% (v/v) (Glycerol)

Experimental Protocols

I. Preparation of Protein and this compound

1. Target Protein Purification:

  • The target protein should be purified to >95% homogeneity as assessed by SDS-PAGE.

  • The final purification step should ideally be size-exclusion chromatography to ensure a monodisperse sample.[4]

  • The protein should be concentrated to a starting concentration of 10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). The optimal concentration can range from 2-20 mg/mL and should be determined empirically.[5]

2. Preparation of this compound Stock Solution:

  • Dissolve lyophilized this compound in nuclease-free water to create a 50 mM stock solution.

  • The pH of the stock solution should be adjusted to ~7.0-7.5 with NaOH, as nucleotide solutions can be acidic and cause protein precipitation.[6]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

II. Co-crystallization by Hanging Drop Vapor Diffusion

The hanging drop vapor diffusion method is a common and effective technique for protein crystallization.[3] In this method, a drop containing the protein-ligand complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution at a higher concentration. This leads to a gradual increase in the concentration of all components in the drop, promoting crystal formation.[3]

Materials:

  • Purified target protein

  • This compound stock solution

  • Crystallization screening kits (commercial or custom-made)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing tape or oil

Protocol:

  • Complex Formation:

    • On ice, mix the purified target protein with this compound to achieve a final molar ratio of approximately 1:10 (protein:ligand). A common starting point is a final protein concentration of 10 mg/mL and a final this compound concentration of 5 mM.[7]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[1]

  • Setting up Crystallization Plates:

    • Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

    • On a siliconized cover slip, pipette 1 µL of the protein-7-CH-dADP complex solution.

    • Add 1 µL of the reservoir solution to the protein-ligand drop. Avoid introducing bubbles.

    • Carefully invert the cover slip and place it over the reservoir, ensuring an airtight seal with grease or oil.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

    • Monitor the drops for crystal growth regularly using a microscope over a period of days to weeks.

  • Optimization:

    • If initial screens yield promising conditions (e.g., microcrystals, crystalline precipitate), further optimization is required.

    • Systematically vary the concentrations of the protein, this compound, and precipitant, as well as the pH of the buffer.

Mandatory Visualizations

Signaling Pathway Diagram

Extracellular nucleotides like ADP can act as signaling molecules by binding to and activating P2Y receptors, a class of G protein-coupled receptors (GPCRs).[8][9] This activation triggers downstream signaling cascades. While the specific signaling pathway for this compound is not yet fully elucidated, a hypothetical pathway involving a generic P2Y-like receptor is presented below. This diagram illustrates the potential mechanism by which this compound could modulate cellular activity.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor P2Y-like Receptor g_protein G-protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand This compound (Extracellular) ligand->receptor Binding & Activation ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates target proteins

Caption: Hypothetical P2Y-like receptor signaling cascade initiated by this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the co-crystallization protocol, from protein and ligand preparation to crystal harvesting and analysis.

CoCrystallization_Workflow protein_prep Target Protein Purification (>95%) complex_formation Protein-Ligand Complex Formation (1:10 molar ratio) protein_prep->complex_formation ligand_prep This compound Stock Preparation ligand_prep->complex_formation cryst_setup Hanging Drop Vapor Diffusion Setup complex_formation->cryst_setup incubation Incubation (4°C or 20°C) cryst_setup->incubation monitoring Microscopic Monitoring incubation->monitoring optimization Optimization of Conditions monitoring->optimization If needed crystal_harvest Crystal Harvesting & Cryo-protection monitoring->crystal_harvest Crystals formed optimization->cryst_setup Re-screen data_collection X-ray Diffraction Data Collection crystal_harvest->data_collection structure_det Structure Determination data_collection->structure_det

Caption: Workflow for the co-crystallization of a target protein with this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with 7-CH-dADP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with 7-CH-dADP (7-deaza-2'-deoxyadenosine-5'-diphosphate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically supplied?

A1: this compound, also known as 7-Deaza-dADP, is a modified purine (B94841) nucleotide analog of 2'-deoxyadenosine-5'-diphosphate. It is often supplied as a sodium salt, either as a lyophilized powder or as a pre-dissolved aqueous solution, commonly at a concentration of 10 mM in water at a pH of 7.5.[1]

Q2: Is this compound considered soluble in water?

A2: Yes, this compound is generally considered to be soluble in water.[2] Commercial suppliers typically sell it in an aqueous solution, indicating good solubility under standard conditions.[1][2] However, issues can arise when preparing high-concentration stock solutions or using buffers with suboptimal pH or salt concentrations.

Q3: Why is the pH of the solution important for dissolving this compound?

A3: The pH of the solution is critical as it affects the ionization state of the phosphate (B84403) groups and the purine ring system. For nucleotide analogs, maintaining a pH between 6.8 and 7.4 generally ensures that the phosphate groups are deprotonated, which enhances solubility in aqueous solutions.[3] At more extreme pH levels, solubility can decrease, and the stability of the molecule may be compromised.[3]

Q4: Can I dissolve this compound in buffers other than water?

A4: Yes, this compound can be dissolved in common biological buffers such as Tris-HCl or HEPES. When choosing a buffer, ensure it is compatible with your downstream application and that its pH is within the optimal range for this compound solubility (typically pH 7.0-8.0). It is advisable to start with a small amount of the compound to test its solubility in the desired buffer before preparing a large stock solution.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving and handling this compound.

Problem 1: Lyophilized powder does not dissolve completely in water or buffer.

  • Possible Cause 1: Suboptimal pH. The pH of the water or buffer may not be optimal for solubility.

    • Solution: Adjust the pH of the solution to ~7.5 using a small amount of dilute NaOH or HCl. The trisodium (B8492382) salt form of this compound suggests that a slightly basic environment is favorable for dissolution.[2]

  • Possible Cause 2: High Concentration. You may be attempting to prepare a stock solution that is above the solubility limit of this compound under the current conditions.

    • Solution: Try dissolving the powder in a larger volume of solvent to create a more dilute solution. It is often better to prepare a stock solution at a moderate concentration (e.g., 10-20 mM) and then dilute it for your experiments.

  • Possible Cause 3: Insufficient Mixing. The compound may require more energy to dissolve.

    • Solution: Gently vortex the solution for a short period. If particulates remain, brief sonication in a water bath can also be effective. Avoid excessive heating, as it may degrade the nucleotide.

Problem 2: Precipitate forms after dissolving this compound and storing the solution.

  • Possible Cause 1: Temperature Effects. The solubility of many compounds, including nucleotide analogs, can decrease at lower temperatures.

    • Solution: If the solution has been stored at 4°C or -20°C, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.

  • Possible Cause 2: Aggregation. At high concentrations, nucleotide analogs may aggregate over time.

    • Solution: If redissolving at room temperature is not effective, brief sonication may help break up aggregates. If the problem persists, preparing a fresh, more dilute solution is recommended.

  • Possible Cause 3: Buffer Incompatibility. Components of your buffer system could be interacting with the this compound, leading to precipitation.

    • Solution: If you are using a complex buffer, try dissolving the this compound in a simpler buffer (e.g., 10 mM Tris-HCl, pH 7.5) or sterile, nuclease-free water first, and then add it to your final reaction mixture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound from Lyophilized Powder

  • Determine the required volume: Calculate the volume of solvent needed to achieve a 10 mM concentration based on the amount of lyophilized this compound. The formula weight for the trisodium salt is 476.2 g/mol .[2]

    • Example: For 1 mg of this compound (trisodium salt):

      • Moles = 0.001 g / 476.2 g/mol = 2.1 x 10⁻⁶ mol

      • Volume (L) = 2.1 x 10⁻⁶ mol / 0.010 mol/L = 2.1 x 10⁻⁴ L = 210 µL

  • Solvent Preparation: Use sterile, nuclease-free water or a 10 mM Tris-HCl buffer, pH 7.5.

  • Dissolution: Add the calculated volume of solvent to the vial containing the lyophilized powder.

  • Mixing: Close the vial tightly and vortex gently for 30-60 seconds until the powder is completely dissolved.

  • pH Check (Optional): If dissolving in water, you can spot a very small volume (~0.5 µL) onto a pH strip to ensure the pH is near neutral or slightly basic.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Data Presentation

Table 1: Properties and Recommended Solvents for this compound

ParameterValueReference
Synonyms 7-Deaza-dADP; 2'-Deoxytubercidin-5'-O-diphosphate[2]
Molecular Formula C₁₁H₁₃N₄O₉P₂ • 3Na[2]
Formula Weight 476.2 g/mol [2]
Supplied Form Lyophilized powder or 10 mM solution in water[1]
Recommended Solvents Water, Tris-HCl (pH 7.0-8.0), HEPES (pH 7.0-8.0)
Typical Stock Conc. 10-20 mM
Storage Temperature -20°C to -80°C[1][2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting start Start with Lyophilized This compound Powder calc Calculate required volume of solvent for desired concentration (e.g., 10 mM) start->calc add_solvent Add sterile, nuclease-free water or buffer (pH ~7.5) calc->add_solvent mix Vortex gently and/or briefly sonicate add_solvent->mix check Visually inspect for complete dissolution mix->check store Store in aliquots at -20°C to -80°C check->store Dissolved adjust_ph Adjust pH to 7.0-8.0 check->adjust_ph Not Dissolved dilute Add more solvent to decrease concentration check->dilute Not Dissolved adjust_ph->mix dilute->mix

References

Troubleshooting 7-CH-dADP instability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-CH-dADP (7-Deaza-2'-deoxyadenosine-5'-O-diphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of adenosine (B11128) diphosphate (B83284) (ADP) where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon-hydrogen group.[1] This modification makes the molecule more resistant to enzymatic degradation, thus increasing its stability in experimental conditions.[2] Its primary application is as a ligand for purinergic receptors, particularly as an agonist or antagonist for the P2Y12 receptor, which is a key player in platelet aggregation.[2][3]

Q2: How should I store this compound?

For long-term stability, this compound should be stored at -20°C or -80°C.[1][4] Manufacturer datasheets suggest that the compound is stable for at least two years when stored under these conditions.[1] It is typically shipped on dry ice to maintain its integrity.[1]

Q3: How do I prepare a working solution of this compound?

This compound is soluble in water.[1] To prepare a working solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a desired stock concentration, for example, 10 mM. Gently vortex to ensure the powder is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When needed, thaw an aliquot on ice and dilute it to the final working concentration in your experimental buffer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Issue 1: Reduced or No Agonist/Antagonist Activity

Potential Cause 1: Degradation of this compound.

While the 7-deaza modification enhances stability, degradation can still occur under suboptimal conditions.

  • Incorrect Storage: Prolonged storage at room temperature or repeated freeze-thaw cycles can lead to degradation.

    • Solution: Always store stock solutions at -20°C or -80°C in small aliquots. Avoid more than 2-3 freeze-thaw cycles.

  • Buffer pH and Temperature: Extreme pH values and high temperatures can accelerate the hydrolysis of the diphosphate chain.

    • Solution: Prepare fresh working solutions of this compound in your experimental buffer for each experiment. Ideally, experiments should be conducted at a physiological pH (around 7.4). If you suspect pH-related degradation, check the pH of your buffer and prepare a fresh batch.

Potential Cause 2: Inappropriate Buffer Composition.

Certain buffer components can interfere with the activity of this compound or the function of the target receptor.

  • Divalent Cations: The concentration of divalent cations like Mg²⁺ and Ca²⁺ can influence the conformation and stability of both the nucleotide and the P2Y12 receptor.[5][6][7][8][9]

    • Solution: Ensure that the concentration of divalent cations in your buffer is optimized and consistent across experiments. Refer to established protocols for your specific assay.

  • Phosphate Buffers: Phosphate ions can sometimes precipitate with divalent cations, reducing their effective concentration.

    • Solution: If you observe precipitation, consider switching to a different buffer system like Tris-HCl, which is less prone to this issue.

Issue 2: High Variability Between Experiments

Potential Cause 1: Inconsistent Preparation of this compound Solutions.

  • Solution: Prepare a large batch of stock solution, aliquot it, and use a fresh aliquot for each set of experiments to ensure consistency. Always use calibrated pipettes for accurate dilutions.

Potential Cause 2: Biological Variability.

  • Platelet Donors: If using platelets from different donors, there can be significant genetic and physiological variability in P2Y12 receptor expression and function.[3]

    • Solution: When possible, use platelets from the same donor for a set of comparative experiments. Always include appropriate controls with each experiment to normalize the data.

Issue 3: Unexpected Results or Artifacts

Potential Cause 1: Non-Specific Binding.

  • Solution: Ensure that your experimental protocol includes appropriate blocking agents to minimize non-specific binding of this compound to surfaces or other proteins. In binding assays, determine non-specific binding using a high concentration of an unlabeled competitor.

Potential Cause 2: Contamination of Reagents.

  • Solution: Use sterile, high-purity water and reagents to prepare all solutions. Filter-sterilize buffers to prevent microbial growth, which can introduce enzymes that may degrade your compound or interfere with the assay.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound are limited in publicly available literature, the stability of related 7-deaza-adenosine analogs has been studied.

ParameterConditionValue/ObservationReference
Storage Stability -80°C≥ 2 years[1]
Metabolic Stability (related analogs) Human, rat, and mouse liver microsomesHalf-life can range from a few minutes to over an hour depending on the specific analog
Aqueous Solution Stability MALDI-MS conditions7-deaza analogs show significantly increased stability compared to their 7-aza counterparts.[10]

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the PRP and let it rest for at least 30 minutes at room temperature.[3]

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add the desired concentration of this compound (as an antagonist) or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) with stirring in an aggregometer.

    • Initiate platelet aggregation by adding an agonist such as ADP (e.g., 5-10 µM final concentration).

    • Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.

    • Calculate the percentage of inhibition relative to the vehicle control.[3]

P2Y12 Receptor Signaling Pathway (Simplified)

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like ADP, initiates a signaling cascade leading to platelet aggregation.

P2Y12_Signaling ADP ADP / this compound (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Inhibitor This compound (Antagonist) Inhibitor->P2Y12 Blocks

Caption: Simplified P2Y12 receptor signaling pathway.

Experimental Workflow: Troubleshooting Inconsistent Results

This workflow provides a logical approach to troubleshooting variability in your experiments.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound Integrity Start->Check_Compound New_Aliquot Use a Fresh Aliquot of this compound Check_Compound->New_Aliquot Check_Preparation Review Solution Preparation Prepare_Fresh Prepare Fresh Buffers & Reagents Check_Preparation->Prepare_Fresh Check_Assay Examine Assay Conditions Optimize_Assay Re-optimize Assay Parameters (e.g., concentrations, incubation times) Check_Assay->Optimize_Assay Check_Biologicals Assess Biological Components Standardize_Bio Standardize Biological Source (e.g., same platelet donor) Check_Biologicals->Standardize_Bio New_Aliquot->Check_Preparation Prepare_Fresh->Check_Assay Optimize_Assay->Check_Biologicals Analyze_Data Re-analyze Data with Controls Standardize_Bio->Analyze_Data

References

Technical Support Center: Minimizing Off-Target Effects of 7-CH-dADP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 7-CH-dADP, a novel small molecule inhibitor. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the on-target inhibition.[1][2]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy is due to off-target effects that don't translate to a whole organism or are associated with unacceptable toxicity.[1]

Q2: I'm observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?

A2: Yes, unexpected or inconsistent results are common indicators of potential off-target effects. Some signs to look for include:

  • Discrepancies with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Inconsistent results across different cell lines: The on-target or off-target protein expression levels can vary between cell lines, leading to different outcomes.[1]

  • Phenotypes that don't align with the known function of the target: If this compound produces a biological response that is not easily explained by the inhibition of its intended target, off-target effects should be considered.

Q3: What are the initial steps I should take to minimize off-target effects in my experimental design?

A3: A proactive approach to experimental design is crucial for minimizing off-target effects. Key initial steps include:

  • Dose-response experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1][2]

  • Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal validation: Confirm the observed phenotype using at least one other method, such as a structurally different inhibitor for the same target or a genetic knockdown/knockout of the target.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating off-target effects of this compound.

Logical Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow A Unexpected/Inconsistent Results Observed B Perform Dose-Response Curve Analysis A->B C Is the effect observed at the lowest effective concentration? B->C D Proceed with Caution: Potential Off-Target Effects C->D No E Validate with Orthogonal Approaches C->E Yes D->E F Genetic Validation (CRISPR/siRNA) E->F G Alternative Inhibitor E->G H Do results from orthogonal approaches match? F->H G->H I High Confidence in On-Target Effect H->I Yes J High Likelihood of Off-Target Effect H->J No K Identify Off-Targets (Proteome Profiling) J->K L Redesign Compound or Experimental Strategy K->L

Caption: Troubleshooting workflow for investigating potential off-target effects.

Key Experimental Protocols

Here are detailed methodologies for experiments crucial in validating the on-target effects and identifying the off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target protein in intact cells.[1][2] Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[2]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).[2]

  • Separation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Genetic Validation using CRISPR-Cas9

Objective: To determine if the observed phenotype is a direct result of inhibiting the intended target.[1]

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 construct into the cells of interest and select for successfully transfected cells.

  • Knockout Validation: Expand clonal populations and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[2]

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2] If the phenotype is absent in the knockout cells, it provides strong evidence that the effect of this compound is on-target.

Workflow for Genetic Validation

Genetic_Validation_Workflow A Design & Clone gRNA for Target Gene B Transfect Cells with Cas9/gRNA Plasmid A->B C Select & Expand Clonal Populations B->C D Validate Target Knockout (Western Blot/qPCR) C->D E Perform Phenotypic Assay on Knockout Cells D->E F Compare Phenotype to This compound-Treated Cells E->F G Phenotype Matches? F->G H High Confidence in On-Target Effect G->H Yes I Potential Off-Target Effect of this compound G->I No

Caption: A simplified workflow for genetic validation using CRISPR-Cas9.

Data Presentation: Summarizing Quantitative Data

Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability

This compound (µM)Target Inhibition (%)Cell Viability (%)
0 (Vehicle)0 ± 2.1100 ± 3.5
0.0115 ± 3.298 ± 4.1
0.152 ± 4.595 ± 3.8
191 ± 2.885 ± 5.2
1095 ± 1.960 ± 7.3
10096 ± 1.525 ± 6.8

Data are presented as mean ± standard deviation.

Table 2: Comparison of Phenotypic Effects

ConditionPhenotypic Readout (e.g., % Apoptosis)
Vehicle Control5 ± 1.2
This compound (1 µM)65 ± 5.4
Target Knockout (CRISPR)62 ± 6.1
Inactive Analog (1 µM)7 ± 1.5

Data are presented as mean ± standard deviation.

Signaling Pathway Analysis

Understanding the signaling pathway of the intended target can help rationalize on-target versus off-target effects.

Hypothetical Signaling Pathway for the Target of this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Target Protein (Kinase) Receptor->Target Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation TF Transcription Factor Downstream1->TF Gene Target Gene Expression TF->Gene Activation Ligand Ligand Ligand->Receptor CH_dADP This compound CH_dADP->Target

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Improving the Yield of 7-Substituted-7-deaza-dADP (7-CH-dADP) Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 7-substituted-7-deaza-2'-deoxyadenosine-5'-diphosphate (commonly referred to as 7-CH-dADP, where "CH" represents a carbon-linked substituent at the 7-position). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and versatile strategy for synthesizing 7-substituted-7-deaza-dADP involves a multi-step process. It begins with the synthesis of a protected 7-deaza-2'-deoxyadenosine nucleoside, followed by functionalization at the 7-position, and finally, phosphorylation to the diphosphate (B83284) level. A key intermediate is often a 7-halo-7-deaza-2'-deoxyadenosine derivative, which allows for the introduction of various carbon-linked substituents via palladium-catalyzed cross-coupling reactions.

Q2: Why is 7-deazaadenosine used instead of adenosine (B11128) for modification at the 7-position?

In the standard adenine (B156593) ring of adenosine, the 7-position is a nitrogen atom, which is not amenable to direct and stable carbon-carbon bond formation for introducing a wide variety of substituents. The 7-deazaadenosine scaffold replaces this nitrogen with a carbon, creating a pyrrolo[2,3-d]pyrimidine core. This carbon at the 7-position can be readily functionalized, often after an initial halogenation step, providing a versatile handle for chemical modification.

Q3: What types of substituents can be introduced at the 7-position?

A wide range of alkyl, alkenyl, alkynyl, and aryl groups can be introduced at the 7-position of the 7-deazapurine ring. The choice of substituent and the corresponding synthetic route, typically a Suzuki, Sonogashira, or similar cross-coupling reaction, will depend on the desired final compound.

Q4: Which phosphorylation method is recommended for converting the nucleoside to the diphosphate?

Several phosphorylation methods can be employed, including the Yoshikawa procedure (using POCl₃ in trimethyl phosphate) and enzymatic approaches. Chemical methods are often preferred for their scalability and cost-effectiveness in a research setting. The choice of method can significantly impact the overall yield and purity of the final this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low yield in the N-glycosylation step to form the 7-deaza-2'-deoxyadenosine nucleoside.
  • Q: My glycosylation reaction between the 7-deazapurine base and the protected deoxyribose sugar is resulting in a low yield of the desired β-anomer. What are the potential causes and solutions?

  • A:

    • Inadequate Activation of the Sugar: Ensure the glycosyl donor (e.g., a chloro- or acetyl-protected deoxyribose) is properly activated. For Vorbrüggen glycosylation, the use of a Lewis acid catalyst like TMSOTf is critical. The reaction conditions, including temperature and reaction time, should be optimized.

    • Poor Solubility of the Nucleobase: 7-deazapurine bases can have poor solubility in common organic solvents. Ensure the chosen solvent (e.g., acetonitrile, DMF) can adequately dissolve the reactants. Silylation of the nucleobase with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) prior to the coupling can improve its solubility and reactivity.

    • Formation of the α-anomer: The ratio of α- to β-anomers can be influenced by the solvent and catalyst. A non-polar solvent may favor the formation of the desired β-anomer through an SN2-like mechanism.

    • Side Reactions: The solvent itself can sometimes compete with the nucleobase as a nucleophile, leading to byproducts.[1] If side reactions are suspected, consider using a different solvent or adjusting the reaction temperature.

Problem 2: Inefficient Halogenation at the 7-Position.
  • Q: I am having trouble with the iodination (or bromination) of the 7-deazaadenosine nucleoside. The reaction is either incomplete or results in multiple products. How can I improve this step?

  • A:

    • Choice of Halogenating Agent: N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are commonly used for iodination and bromination, respectively. The choice and purity of the reagent are important.

    • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. The temperature should be carefully controlled, as higher temperatures can lead to degradation or side reactions. The reaction is often performed in the dark to prevent radical side reactions.

    • Incomplete Reaction: If the reaction is incomplete, you can try increasing the equivalents of the halogenating agent or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

    • Purification Challenges: The halogenated product may have similar polarity to the starting material, making purification by column chromatography difficult. Careful selection of the mobile phase is necessary to achieve good separation.

Problem 3: Low Yield in the Palladium-Catalyzed Cross-Coupling Reaction.
  • Q: My Suzuki (or Sonogashira) coupling of the 7-iodo-7-deazaadenosine with a boronic acid (or alkyne) is giving a low yield of the desired 7-substituted product. What factors should I investigate?

  • A:

    • Catalyst and Ligand Choice: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is critical for a successful cross-coupling reaction. The optimal combination will depend on the specific substrates being coupled.

    • Base and Solvent: An appropriate base (e.g., Na₂CO₃, K₂CO₃, Et₃N) is required to facilitate the catalytic cycle. The solvent system (e.g., DMF/water, THF) should be anhydrous and deoxygenated to prevent catalyst deactivation.

    • Reaction Temperature and Time: These parameters need to be optimized for each specific reaction. Higher temperatures can sometimes improve yields but may also lead to decomposition of the starting materials or product.

    • Purity of Reactants: The purity of the 7-iodo nucleoside, the boronic acid/alkyne, and the catalyst is crucial. Impurities can poison the catalyst and inhibit the reaction.

Problem 4: Low Yield and/or Multiple Byproducts during Phosphorylation.
  • Q: The phosphorylation of my 7-substituted nucleoside to the diphosphate is inefficient and produces several phosphorylated byproducts. How can I optimize this final step?

  • A:

    • Anhydrous Conditions: The phosphorylation reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Choice of Phosphorylating Agent: For the Yoshikawa method, the quality of phosphorus oxychloride (POCl₃) is important. Freshly distilled POCl₃ is recommended.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions. Careful control of the temperature during the addition of the phosphorylating agent is critical.

    • Work-up and Purification: The work-up procedure, often involving quenching with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate), needs to be performed carefully to avoid hydrolysis of the phosphate (B84403) groups. Purification of the final dADP analog is typically achieved by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin).

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol provides a general methodology for the Suzuki coupling of a 7-iodo-7-deaza-2'-deoxyadenosine derivative with a boronic acid.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 7-iodo-7-deaza-2'-deoxyadenosine derivative (1 equivalent) and the corresponding boronic acid or boronic ester (1.5-2 equivalents) in a degassed solvent mixture (e.g., DMF/water or THF/water).

  • Addition of Base and Catalyst: Add a suitable base, such as sodium carbonate (Na₂CO₃, 3 equivalents), followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (typically between 70-90 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 7-substituted nucleoside.

Protocol 2: General Procedure for Phosphorylation to dADP (Yoshikawa Method)

This protocol outlines a general procedure for the phosphorylation of a 7-substituted-7-deaza-2'-deoxyadenosine to its 5'-diphosphate.

  • Nucleoside Preparation: Co-evaporate the protected 7-substituted-7-deaza-2'-deoxyadenosine (1 equivalent) with anhydrous pyridine (B92270) and dry under high vacuum overnight.

  • Reaction Setup: Dissolve the dried nucleoside in anhydrous trimethyl phosphate in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Phosphorylation: Add freshly distilled phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled solution. Stir the reaction at 0 °C for 2-4 hours.

  • Diphosphate Formation: In a separate flask, prepare a solution of tributylamine (B1682462) (5 equivalents) and pyrophosphate (as its tributylammonium (B8510715) salt, 5 equivalents) in anhydrous DMF. Add this solution to the reaction mixture and stir for an additional 30 minutes.

  • Quenching and Deprotection: Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M). If protecting groups are present, perform the appropriate deprotection step (e.g., treatment with aqueous ammonia (B1221849) for acyl protecting groups).

  • Purification: Purify the crude product by anion-exchange chromatography (e.g., DEAE-Sephadex A-25) using a linear gradient of TEAB buffer.

Quantitative Data Summary

The following tables provide representative yield data for key steps in the synthesis of this compound analogs. These values are illustrative and can vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Suzuki Cross-Coupling of 7-Iodo-7-deaza-2'-deoxyadenosine

Substituent (R) in R-B(OH)₂CatalystBaseSolventTemperature (°C)Yield (%)
PhenylPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8075-85
4-MethoxyphenylPdCl₂(dppf)K₂CO₃Dioxane/H₂O9080-90
2-ThienylPd(PPh₃)₄Na₂CO₃DMF/H₂O8570-80
VinylPdCl₂(dppf)K₃PO₄THF/H₂O7065-75

Table 2: Comparison of Phosphorylation Methods for 7-Substituted Nucleosides

Phosphorylation MethodStarting NucleosideProductTypical Yield (%)Key Considerations
Yoshikawa (POCl₃)Protected 7-Aryl-dATP7-Aryl-dADP40-60Requires anhydrous conditions; purification by ion-exchange chromatography.
Ludwig-EcksteinProtected 7-Alkyl-dATP7-Alkyl-dADP50-70Milder conditions; uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.
Enzymatic (e.g., with NDPK)7-Substituted-dAMP7-Substituted-dADPVariable (often high for specific substrates)High specificity; may require enzyme expression and purification.

Visualizations

Synthesis_Workflow cluster_0 Nucleoside Synthesis & Functionalization cluster_1 Phosphorylation 7-Deazapurine_Base 7-Deazapurine Base Glycosylation N-Glycosylation 7-Deazapurine_Base->Glycosylation Protected_Deoxyribose Protected Deoxyribose Protected_Deoxyribose->Glycosylation Protected_Nucleoside Protected 7-Deaza-d-Adenosine Glycosylation->Protected_Nucleoside Halogenation Halogenation (e.g., Iodination) Protected_Nucleoside->Halogenation 7-Halo_Nucleoside 7-Halo-7-Deaza-d-Adenosine Halogenation->7-Halo_Nucleoside Cross_Coupling Palladium-Catalyzed Cross-Coupling 7-Halo_Nucleoside->Cross_Coupling 7-CH_Nucleoside 7-Substituted-7-Deaza-d-Adenosine Cross_Coupling->7-CH_Nucleoside Phosphorylation Phosphorylation 7-CH_Nucleoside->Phosphorylation Final_Product This compound Phosphorylation->Final_Product Suzuki_Coupling 7-Iodo-Nucleoside 7-Iodo-7-deaza- Nucleoside Pd_Catalyst Pd(0) Catalyst 7-Iodo-Nucleoside->Pd_Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst Product 7-R-7-deaza- Nucleoside Pd_Catalyst->Product Byproducts Byproducts Pd_Catalyst->Byproducts Base Base (e.g., Na₂CO₃) Base->Pd_Catalyst Troubleshooting_Logic Low_Yield Low Overall Yield Glycosylation_Issue Low Glycosylation Yield Low_Yield->Glycosylation_Issue Halogenation_Issue Inefficient Halogenation Low_Yield->Halogenation_Issue Coupling_Issue Poor Cross-Coupling Low_Yield->Coupling_Issue Phosphorylation_Issue Low Phosphorylation Yield Low_Yield->Phosphorylation_Issue Check_Anomers Check α/β Anomer Ratio Glycosylation_Issue->Check_Anomers Optimize_Halogenation Optimize Reagent/Time Halogenation_Issue->Optimize_Halogenation Screen_Catalysts Screen Catalysts/Ligands Coupling_Issue->Screen_Catalysts Ensure_Anhydrous Ensure Anhydrous Conditions Phosphorylation_Issue->Ensure_Anhydrous

References

Addressing batch-to-batch variability of 7-CH-dADP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deaza-2'-deoxyadenosine-5'-diphosphate (7-deaza-dADP). We address common issues, including batch-to-batch variability, to ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dADP and what are its primary applications?

7-deaza-dADP is a synthetic analog of deoxyadenosine (B7792050) diphosphate (B83284) (dADP). In this molecule, the nitrogen atom at the 7-position of the adenine (B156593) base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can lead to secondary structures in GC-rich DNA sequences.[1][2] Consequently, 7-deaza-dADP, and more commonly its triphosphate form (7-deaza-dATP), is primarily used in molecular biology techniques such as:

  • PCR amplification of GC-rich templates: By reducing the formation of secondary structures, it helps to prevent polymerase stalling and allows for more efficient amplification.[2][3]

  • DNA sequencing of GC-rich regions: It helps to resolve compressions in sequencing gels and improves the accuracy of sequencing data.[2][4]

  • Synthesis of modified oligonucleotides: It can be incorporated into synthetic DNA to alter its properties, such as increasing its stability for applications like mass spectrometry.[5]

Q2: How does 7-deaza-dADP differ from standard dADP?

The key difference lies in the substitution at the 7-position of the purine (B94841) ring. This single atom change from nitrogen to carbon has significant implications for DNA structure, as it eliminates a hydrogen bond acceptor in the major groove of the DNA.[6] This prevents the formation of non-canonical Hoogsteen base pairs, which are a primary cause of secondary structures like hairpins and G-quadruplexes in GC-rich regions.[1] While it does not interfere with standard Watson-Crick base pairing, this modification can diminish the structure of the major groove and potentially disrupt base stacking.[7]

Q3: Why am I observing variability in my results between different batches of 7-deaza-dADP?

Batch-to-batch variability can arise from several factors during the synthesis, purification, and storage of 7-deaza-dADP.[8][9] These inconsistencies can manifest as differences in purity, concentration, and the presence of contaminants, leading to variable experimental outcomes. A holistic approach to managing this variability includes robust quality control of raw materials, process optimization, and thorough characterization of the final product.[8]

Troubleshooting Guide

Issue 1: Poor or No Amplification in PCR

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal concentration of 7-deaza-dATP Titrate the concentration of 7-deaza-dATP in your PCR reaction. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP when used in combination, and similar optimization may be needed for dATP analogs.[1][10]
Incorrect annealing temperature Optimize the annealing temperature using a gradient PCR. The altered base may slightly change the melting temperature of the primers.
Inhibition from contaminants in the 7-deaza-dADP batch Test a new batch of the nucleotide. If the problem persists, consider purifying the existing batch using HPLC.
Degraded 7-deaza-dADP Ensure proper storage at -20°C.[11] Avoid repeated freeze-thaw cycles. Run a quality control check, such as HPLC, to assess the integrity of the nucleotide.
Issue 2: Inconsistent Sequencing Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variable purity between batches Analyze the purity of different batches using analytical HPLC. Batches with lower purity may contain contaminants that inhibit the sequencing reaction.
Presence of polymerase inhibitors Some impurities from the synthesis process can inhibit DNA polymerase. If you suspect this, try a different batch or purify the current one.
Incorrect ratio of 7-deaza-dATP to dATP Optimize the ratio of the modified to the natural nucleotide in your sequencing reaction to ensure proper termination and signal strength.
Issue 3: Unexpected Peaks in Analytical Assays (e.g., HPLC, Mass Spectrometry)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Presence of impurities from synthesis Review the synthesis and purification protocol of the supplier. Common impurities can include starting materials, by-products, or residual solvents.[12]
Degradation of 7-deaza-dADP Check for degradation products using mass spectrometry. Ensure the compound has been stored correctly and has not expired.
Batch-specific salt form The salt form (e.g., lithium or sodium salt) can vary between batches and may affect analytical results. Confirm the salt form with the manufacturer.[13]

Experimental Protocols

Protocol 1: Quality Control of 7-deaza-dADP by HPLC

Objective: To assess the purity of a 7-deaza-dADP batch.

Methodology:

  • Sample Preparation: Dissolve the 7-deaza-dADP powder in molecular-grade water to a final concentration of 1 mM.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient: Run a linear gradient from 0% to 50% Buffer B over 30 minutes.

  • Detection: Monitor the absorbance at 257 nm.[13]

  • Analysis: Calculate the purity by integrating the area of the main peak corresponding to 7-deaza-dADP and dividing it by the total area of all peaks.

Expected Purity: A high-quality batch should exhibit a purity of ≥95%.[7]

Protocol 2: PCR Amplification of a GC-rich Template using 7-deaza-dATP

Objective: To amplify a DNA template with high GC content.

Methodology:

  • Reaction Setup: Prepare the PCR master mix on ice. For a 50 µL reaction, a typical setup would be:

    • 5 µL 10x PCR Buffer

    • 1 µL dNTP mix (containing dCTP, dTTP, dGTP)

    • 1 µL 7-deaza-dATP (adjust concentration based on optimization, often used in conjunction with 7-deaza-dGTP)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.5 µL Taq DNA Polymerase

    • 1 µL Template DNA (10-100 ng)

    • Nuclease-free water to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product on a 1-2% agarose (B213101) gel.

Visualizations

PCR_Mechanism cluster_0 Standard PCR with GC-rich Template cluster_1 PCR with 7-deaza-dATP Template1 GC-rich DNA Template Hairpin Secondary Structure (Hairpin) Template1->Hairpin Forms due to Hoogsteen base pairs Polymerase1 DNA Polymerase Stalls Hairpin->Polymerase1 Blocks progression No_Product Incomplete Amplification Polymerase1->No_Product Template2 GC-rich DNA Template Deaza_dATP 7-deaza-dATP Incorporation Template2->Deaza_dATP Prevents Hoogsteen base pairing No_Hairpin No Secondary Structure Deaza_dATP->No_Hairpin Polymerase2 DNA Polymerase Proceeds No_Hairpin->Polymerase2 Product Successful Amplification Polymerase2->Product

Caption: Mechanism of 7-deaza-dATP in PCR of GC-rich templates.

Troubleshooting_Workflow Start Experiment Fails or Shows Variability Check_Reagents Check Reagent Quality (Primers, Polymerase, etc.) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Optimize Reagents Reagents_OK->Replace_Reagents No Check_Protocol Review Experimental Protocol (Temperatures, Timings) Reagents_OK->Check_Protocol Yes Replace_Reagents->Start Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol (e.g., Gradient PCR) Protocol_OK->Optimize_Protocol No Investigate_Deaza Investigate 7-deaza-dADP Batch Protocol_OK->Investigate_Deaza Yes Optimize_Protocol->Start QC_Check Perform QC Check (e.g., HPLC, MS) Investigate_Deaza->QC_Check Purity_OK Purity & Integrity OK? QC_Check->Purity_OK New_Batch Use a New Batch of 7-deaza-dADP Purity_OK->New_Batch No Success Experiment Successful Purity_OK->Success Yes New_Batch->Start

Caption: Troubleshooting workflow for experiments using 7-deaza-dADP.

References

Preventing non-specific binding of 7-CH-dADP in pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in 7-CH-dADP pull-down assays.

Troubleshooting Guide: Reducing Non-specific Binding

Non-specific binding is a common issue in affinity purification experiments, leading to the co-purification of unwanted proteins and high background. The following guide provides a systematic approach to identifying and mitigating these issues in your this compound pull-down assays.

Initial Assessment of Non-Specific Binding

ObservationPotential CauseRecommended Action
High background in control lanes (e.g., beads only, mock-immobilized probe).Proteins are binding non-specifically to the affinity resin (beads) or the linker arm.1. Pre-clear the lysate with unconjugated beads. 2. Increase the stringency of the wash buffer. 3. Block the beads with a suitable blocking agent before incubation with the lysate.
Many protein bands are visible in the eluate, in addition to the expected target.- Lysis and wash conditions are too gentle. - Hydrophobic or ionic interactions are causing proteins to "stick" to the probe or beads.1. Optimize the composition of the lysis and wash buffers (see tables below). 2. Perform a competitive elution with free this compound or a related analog.
Known non-specific binders (e.g., ribosomal proteins, heat shock proteins) are consistently identified.These proteins are abundant and prone to non-specific interactions.1. Optimize lysate concentration to reduce the total amount of protein. 2. Include specific additives in your buffers to disrupt these interactions.
Optimizing Buffer Conditions

The composition of your lysis and wash buffers is critical for minimizing non-specific binding while preserving true interactions. Start with a base buffer (e.g., PBS or TBS) and modify it as needed.

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveWorking ConcentrationPurpose
Salts
NaCl or KCl150-500 mMReduces ionic interactions.[1][2]
Detergents
NP-40 or Triton X-1000.1 - 0.5%Reduces non-specific hydrophobic interactions.[1]
Tween-200.05 - 0.2%A milder non-ionic detergent.[3]
Other Additives
Glycerol5 - 10%Can help stabilize proteins and reduce non-specific binding.[1]
Bovine Serum Albumin (BSA)0.1 - 1%Blocks non-specific binding sites on beads and other surfaces.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical negative controls for a this compound pull-down experiment?

A1: To ensure the interactions you observe are specific, several negative controls are crucial:

  • Beads-only control: Incubate your cell lysate with beads that have not been conjugated to this compound. This will identify proteins that bind non-specifically to the affinity matrix itself.[6]

  • Mock-immobilized control: If possible, use beads that have been through the chemical conjugation process with a molecule that is structurally similar to the linker but lacks the ADP moiety. This helps identify proteins that interact with the linker or as a result of the chemical modification of the beads.

  • Competition control: Perform the pull-down in the presence of an excess of free this compound. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their signal in the eluate.

Q2: How can I be sure that my bait protein (this compound) is properly immobilized and accessible?

A2: While direct confirmation can be challenging, you can infer successful immobilization by:

  • Including a known, high-affinity binding partner as a positive control in your pull-down.

  • If your probe includes a fluorescent tag, you can measure the fluorescence of the beads after immobilization.

  • Ensuring that the linker used to attach this compound is long enough to prevent steric hindrance is a key design consideration.

Q3: My target protein is known to be part of a larger complex. How can I preserve these interactions during the pull-down?

A3: To maintain protein complexes, it is important to use gentle lysis and wash conditions. This often involves using lower concentrations of salts and detergents. However, this can increase non-specific binding. A good strategy is to perform the initial washes under gentle conditions and then introduce a final, more stringent wash step just before elution to remove weakly bound, non-specific proteins.

Q4: Can the linker arm itself contribute to non-specific binding?

A4: Yes, the linker arm can be a significant source of non-specific binding, especially if it is long and hydrophobic. Using a hydrophilic linker, such as one based on polyethylene (B3416737) glycol (PEG), can help to reduce these non-specific interactions. It is also important to include the appropriate mock-immobilized control to identify proteins that bind to the linker.

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding

This protocol should be performed before the main pull-down incubation.

  • Prepare Beads: Resuspend your unconjugated beads in lysis buffer. Wash the beads three times by pelleting them (centrifugation or magnet) and resuspending in fresh lysis buffer.

  • Incubate with Lysate: Add a small aliquot of the washed, unconjugated beads to your clarified cell lysate. Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Separate: Pellet the pre-clearing beads by centrifugation. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the main pull-down with your this compound-conjugated beads.

Protocol 2: Stringent Washing Procedure

This procedure is performed after incubating the lysate with the this compound-conjugated beads.

  • Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.

  • High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[1]

  • Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

  • Elution: Proceed to your elution protocol.

Visualizations

G cluster_workflow Troubleshooting Workflow for Non-Specific Binding start High Background Observed q1 Is background also high in beads-only control? start->q1 action1 Pre-clear lysate Increase wash stringency Block beads q1->action1 Yes q2 Are there many non-target bands? q1->q2 No action1->q2 action2 Optimize wash buffer (salt, detergent) Use competitor elution q2->action2 Yes end Reduced Non-Specific Binding q2->end No action2->end

Caption: A decision tree for troubleshooting non-specific binding.

G cluster_pathway Generic Signaling Pathway Investigation probe This compound Probe (Immobilized) target Primary Target Protein (e.g., Kinase, ATPase) probe->target Specific Binding p1 Protein 1 target->p1 Interaction p2 Protein 2 target->p2 Interaction downstream Downstream Effector p1->downstream p2->downstream signal Cellular Response downstream->signal

Caption: Investigating a signaling pathway with a this compound probe.

G cluster_exp Experimental Workflow for Pull-Down Assay lysate Cell Lysate (Containing Target Protein) preclear Pre-clear with Unconjugated Beads lysate->preclear probe Incubate with This compound Beads preclear->probe wash Wash Steps (Optimized Buffers) probe->wash elute Elution wash->elute analysis Downstream Analysis (WB, Mass Spec) elute->analysis

Caption: A typical experimental workflow for a this compound pull-down assay.

References

Technical Support Center: Optimizing 7-CH-dADP Cellular Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for cellular treatment with 7-CH-dADP, a potent cGAS-STING pathway agonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of this compound used, and the specific downstream readout being measured. Generally, early signaling events like protein phosphorylation can be detected within minutes to a few hours, while downstream cytokine production may require longer incubation periods of 6 to 24 hours. A time-course experiment is essential to determine the peak response for your specific experimental system.

Q2: What are the key readouts to measure when optimizing incubation time?

A2: To effectively determine the optimal incubation time, it is recommended to measure both early and late-stage markers of STING pathway activation.

  • Early Markers (typically 0.5 - 4 hours): Phosphorylation of key signaling proteins such as TBK1 (at Ser172) and IRF3 (at Ser366). These can be assessed by Western blot.

  • Late Markers (typically 4 - 24 hours): Upregulation and secretion of downstream cytokines and chemokines, such as IFN-β and CXCL10. These can be measured by RT-qPCR for transcript levels and ELISA for secreted protein levels.

Q3: Can the concentration of this compound affect the optimal incubation time?

A3: Yes, the concentration of this compound can influence the kinetics of the STING pathway activation. Higher concentrations may lead to a faster and more robust initial response, but could also induce cellular toxicity or pathway desensitization with prolonged incubation. Therefore, it is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time for your desired biological effect.

Q4: Should I be concerned about the stability of this compound in cell culture media?

A4: While this compound is a relatively stable molecule, its stability in cell culture media over extended periods can be influenced by factors such as temperature, pH, and enzymatic degradation. For long-term experiments, it is advisable to consult the manufacturer's data sheet for stability information. If degradation is a concern, consider replacing the media with freshly prepared this compound at regular intervals during the incubation period.

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered during the optimization of this compound incubation time.

Problem Potential Cause(s) Recommended Solution(s)
No or weak STING pathway activation at all time points. 1. Low or absent STING expression in the cell line. 2. Cell viability is compromised. 3. Ineffective delivery of this compound into the cells. 4. Degradation of this compound. 1. Verify STING expression: Confirm STING protein levels in your cell line by Western blot.[1] If expression is low, consider using a different cell line known to have a robust STING pathway.2. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to ensure cells are healthy before and after treatment.[1]3. Optimize delivery: For cell lines with low permeability, consider using a suitable transfection reagent to facilitate the intracellular delivery of this compound.4. Use fresh compound: Prepare fresh this compound solutions for each experiment to avoid potential degradation.
High background signal in untreated controls. 1. Basal STING pathway activation in the cell line. 2. Contamination of cell culture. 3. Non-specific antibody binding in Western blot or ELISA. 1. Check cell line characteristics: Some cell lines may have a higher basal level of innate immune signaling. Ensure your untreated controls are handled gently to minimize stress.2. Test for contamination: Regularly test your cell cultures for mycoplasma and other contaminants.3. Optimize antibody concentrations and blocking conditions: Titrate your primary and secondary antibodies and use appropriate blocking buffers to minimize non-specific signals.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent timing of treatment and harvesting. 3. Pipetting errors. 1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers in each well/dish.2. Maintain a strict timeline: Precisely control the timing of this compound addition and sample collection for all replicates and experiments.3. Use calibrated pipettes and proper pipetting techniques: Ensure accurate and consistent delivery of reagents.
Signal decreases at later time points. 1. Cellular toxicity at high concentrations or long incubation times. 2. Negative feedback regulation of the STING pathway. 3. Degradation of target proteins or mRNA. 1. Perform a cytotoxicity assay: Determine the maximum non-toxic concentration and incubation time for your cells.2. Analyze earlier time points: The peak of activation may have occurred earlier than your latest time point. Include a broader range of time points in your next experiment.3. Use appropriate inhibitors: When harvesting samples, use protease and phosphatase inhibitors in your lysis buffers to preserve protein integrity.[1] For RNA analysis, use an RNase inhibitor.

Experimental Protocols

Protocol 1: Time-Course Analysis of TBK1 and IRF3 Phosphorylation by Western Blot

This protocol details the steps to determine the optimal incubation time for this compound-induced phosphorylation of TBK1 and IRF3.

  • Cell Seeding:

    • Seed your cells of interest (e.g., THP-1, A549, or primary cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control.

    • Incubate the cells for a range of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Cell Lysis:

    • At each time point, place the plate on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification and Western Blotting:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser366), total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein and loading control.

Protocol 2: Time-Course Analysis of IFN-β and CXCL10 Expression by RT-qPCR and ELISA

This protocol outlines the steps to measure the time-dependent induction of IFN-β and CXCL10 transcripts and secreted proteins.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, but use appropriate plate formats for RNA and supernatant collection (e.g., 12-well or 24-well plates).

    • For this assay, use a longer range of time points (e.g., 0, 2, 4, 8, 16, and 24 hours).

  • Sample Collection:

    • At each time point, carefully collect the cell culture supernatant and store it at -80°C for subsequent ELISA analysis.

    • Wash the cells once with PBS.

  • RNA Extraction and RT-qPCR:

    • Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

  • ELISA for Secreted Cytokines:

    • Thaw the collected supernatants on ice.

    • Use a commercially available ELISA kit for human or mouse IFN-β and CXCL10.

    • Follow the manufacturer's protocol to measure the concentration of the secreted cytokines in the supernatants.

    • Generate a standard curve and calculate the concentration of each cytokine at each time point.

Data Presentation

Table 1: Time-Course of TBK1 and IRF3 Phosphorylation in THP-1 Cells Treated with 10 µM this compound
Incubation Time (minutes)Relative p-TBK1 (Ser172) / Total TBK1Relative p-IRF3 (Ser366) / Total IRF3
01.01.0
152.51.8
305.24.1
608.97.5
1206.35.9
2403.12.8
Data are presented as fold change relative to the 0-minute time point and are representative of typical results. Actual values may vary depending on experimental conditions.
Table 2: Time-Course of IFN-β and CXCL10 Induction in A549 Cells Treated with 10 µM this compound
Incubation Time (hours)IFN-β mRNA Fold ChangeCXCL10 mRNA Fold ChangeIFN-β Secretion (pg/mL)CXCL10 Secretion (pg/mL)
01.01.0< 10< 20
215.28.550110
445.825.1250480
8120.378.98501500
1685.655.415002800
2440.130.213002500
Data are representative of typical results. Actual values may vary depending on experimental conditions.

Visualizations

Optimization_Workflow cluster_analysis Downstream Analysis start Start: Cell Seeding treatment Treat with this compound (Time-Course & Dose-Response) start->treatment harvest Harvest Samples at Different Time Points treatment->harvest western Western Blot (p-TBK1, p-IRF3) harvest->western qpcr RT-qPCR (IFN-β, CXCL10 mRNA) harvest->qpcr elisa ELISA (Secreted IFN-β, CXCL10) harvest->elisa data_analysis Data Analysis and Determination of Optimal Time western->data_analysis qpcr->data_analysis elisa->data_analysis end End: Optimized Protocol data_analysis->end

References

Troubleshooting unexpected results in 7-CH-dADP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-CH-dADP Experiments

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a P2Y12 receptor antagonist. The content addresses common unexpected results and provides detailed experimental protocols and data interpretation guides.

Disclaimer: this compound is presented here as a representative P2Y12 receptor antagonist. The troubleshooting advice and protocols are based on established principles for this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is an antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation. The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP), which is released from dense granules of activated platelets and damaged red blood cells. By blocking this receptor, this compound prevents the full activation and aggregation of platelets, a key process in thrombosis.[1][2]

Q2: What is the mechanism of action for this compound?

This compound functions by inhibiting the P2Y12 signaling pathway. The P2Y12 receptor is coupled to a G inhibitory (Gi) protein.[3] When ADP binds to the receptor, the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common step in platelet aggregation.[4] this compound blocks the initial binding of ADP, thereby keeping cAMP levels elevated, VASP in its phosphorylated state, and GPIIb/IIIa inactive.

Q3: What are the expected outcomes of a successful this compound experiment on platelets?

In a typical in vitro platelet aggregation assay, successful application of this compound should result in a dose-dependent inhibition of ADP-induced platelet aggregation.[5] In functional assays, it should lead to an increase in the VASP phosphorylation index and prevent the ADP-mediated decrease in cAMP levels.

P2Y12 Signaling Pathway and Point of Inhibition

The following diagram illustrates the P2Y12 signaling cascade and the specific point of intervention for this compound.

P2Y12_Signaling cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts GPIIbIIIa GPIIb/IIIa (Inactive) GPIIbIIIa_act GPIIb/IIIa (Active) GPIIbIIIa->GPIIbIIIa_act Platelet Aggregation Platelet Aggregation GPIIbIIIa_act->Platelet Aggregation ADP ADP ADP->P2Y12 Binds Antagonist This compound Antagonist->P2Y12 Blocks Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_act Binds Gi->AC Inhibits Gi->GPIIbIIIa Leads to Activation (via VASP dephosphorylation) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates VASP->GPIIbIIIa Maintains Inactive State

Caption: P2Y12 signaling pathway and this compound's inhibitory action.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Problem 1: Lower-than-Expected or No Inhibition

Q: I'm not observing the expected inhibition of ADP-induced platelet aggregation with this compound. What could be the cause?

This is a common issue that can stem from problems with the reagents, the experimental setup, or the biological sample itself.

Possible Causes and Solutions

Possible Cause Recommended Action & Rationale
Compound Degradation Prepare fresh stock solutions of this compound from powder. ADP solutions are particularly unstable; prepare fresh from powder for each experiment or use single-use aliquots stored at -80°C. Confirm the quality of the powdered compound if it is old.
Incorrect Concentration Verify all dilution calculations. Perform a full dose-response curve to ensure the concentrations tested are within the expected active range. Compare your results with a known P2Y12 antagonist as a positive control.
Low Platelet Viability/Reactivity Ensure blood samples are fresh (ideally used within 2-4 hours of collection) and handled gently to prevent premature activation.[6] Verify that platelets respond robustly to a strong agonist like thrombin to confirm their viability.
High Platelet Reactivity (Resistance) In experiments using donor blood, some individuals exhibit high on-treatment platelet reactivity (HPR) due to genetic factors or other physiological conditions.[4] If possible, screen multiple donors or use pooled platelet-rich plasma (PRP) to normalize the response.
Suboptimal Agonist (ADP) Concentration The level of inhibition is relative to the strength of the stimulus. If the ADP concentration is too high, it may overcome the inhibitory effect of this compound. Titrate ADP to find a concentration that elicits a submaximal (~80%) aggregation response (EC80) for testing antagonists.
Assay Interference Ensure the vehicle (e.g., DMSO) concentration is consistent across all samples and is at a non-inhibitory level (typically <0.5%). Some assay components or nanoparticles can interfere with light transmission aggregometry.[7]
Problem 2: High Variability in Results

Q: My IC50 values for this compound are inconsistent across different experimental days. How can I improve reproducibility?

High variability often points to subtle inconsistencies in the experimental protocol or pre-analytical variables.[8]

Troubleshooting Workflow for High Variability

Variability_Workflow Start High Variability in IC50 Values Pre_Analytics Review Pre-Analytical Steps Start->Pre_Analytics Reagents Check Reagent Consistency Start->Reagents Protocol Standardize Protocol Execution Start->Protocol Data_Analysis Verify Data Analysis Start->Data_Analysis Sol_Blood Standardize blood collection (e.g., same anticoagulant, minimize stasis). Use samples within a fixed time window (e.g., 2 hours). Pre_Analytics->Sol_Blood Blood Handling Sol_PRP Standardize PRP preparation (centrifugation speed/time). Monitor platelet count and adjust if necessary. Pre_Analytics->Sol_PRP PRP Prep Sol_Aliquots Use single-use aliquots for all critical reagents (ADP, this compound, controls) to avoid freeze-thaw cycles. Reagents->Sol_Aliquots Storage Sol_Source Note lot numbers of all reagents. If a new batch is introduced, run a validation experiment comparing it to the old batch. Reagents->Sol_Source Batch Control Sol_Incubation Ensure precise and consistent incubation times for the antagonist before adding the agonist. Protocol->Sol_Incubation Timing Sol_Mixing Standardize mixing/stirring speed in the aggregometer. Ensure the stir bar is always present and rotating correctly. Protocol->Sol_Mixing Mechanics Sol_Baseline Ensure baseline (0% aggregation) and reference (100% aggregation) are set correctly for every run. Data_Analysis->Sol_Baseline Calibration Sol_CurveFit Use a consistent, appropriate non-linear regression model to calculate IC50 values. Ensure sufficient data points on the curve. Data_Analysis->Sol_CurveFit Calculation

Caption: Troubleshooting workflow for addressing high experimental variability.

Problem 3: Suspected Off-Target Effects

Q: this compound is causing effects that don't seem related to P2Y12 inhibition (e.g., platelet shape change without aggregation, or effects in P2Y12-null cells). How can I investigate this?

Observing effects inconsistent with the known pathway suggests potential off-target activity. A multi-assay approach is required to confirm this.

Strategies to Identify Off-Target Effects

  • Use a P2Y1-specific antagonist: ADP activates both P2Y1 (Gq-coupled, responsible for shape change and initial aggregation) and P2Y12 (Gi-coupled, responsible for sustained aggregation) receptors.[9] If this compound is causing shape change, pre-incubate platelets with a known P2Y1 antagonist (e.g., MRS2179). If the shape change is blocked, it suggests this compound may have activity at the P2Y1 receptor.

  • Perform a VASP Phosphorylation Assay: This is a highly specific downstream assay for P2Y12 activity.[10] A true P2Y12 antagonist should increase the VASP phosphorylation index. If you observe inhibition of aggregation without a corresponding change in VASP-P, it strongly suggests an off-target mechanism.

  • Measure cAMP Levels: Directly measure intracellular cAMP. P2Y12 inhibition by this compound should prevent the ADP-induced drop in cAMP.[11] If other effects are seen without this expected cAMP modulation, off-target activity is likely.

  • Use Alternative Agonists: Test if this compound inhibits aggregation induced by agonists that act through different pathways, such as thrombin (PAR1/PAR4), collagen (GPVI), or arachidonic acid (thromboxane pathway).[12] Inhibition of these pathways would be a clear indicator of off-target effects.

Section 3: Key Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.[12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.[13]

Workflow Diagram for LTA

LTA_Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Prepare PRP & PPP PRP: Centrifuge 200xg for 10 min PPP: Centrifuge 2000xg for 15 min A->B C 3. Instrument Setup Calibrate aggregometer to 0% transmission with PRP and 100% with PPP at 37°C. B->C D 4. Sample Preparation Pipette PRP into cuvettes with stir bars. Add vehicle or this compound at various concentrations. C->D E 5. Incubation Incubate samples for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm). D->E F 6. Initiate Aggregation Add ADP agonist (e.g., 5-10 µM final concentration) and start recording. E->F G 7. Data Acquisition Record light transmission for 5-10 minutes. F->G H 8. Analysis Determine maximal aggregation (%) and calculate IC50 for this compound. G->H

Caption: Standard experimental workflow for Light Transmission Aggregometry.

Detailed Steps:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[13]

  • PRP/PPP Preparation:

    • To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma layer.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2,000 x g for 15 minutes. Collect the supernatant.

  • Instrument Calibration: Set the aggregometer to 37°C. Use a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[14]

  • Assay:

    • Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

    • Add 5 µL of vehicle (e.g., DMSO) or this compound stock solution to achieve the desired final concentration.

    • Incubate for 3-5 minutes at 37°C with stirring (1000 rpm).

    • Add 50 µL of ADP solution (to achieve a final concentration that gives ~80% maximal aggregation) to initiate the reaction.

    • Record aggregation for 5-10 minutes.

  • Data Analysis: The primary endpoint is the maximal percentage of aggregation. Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Protocol 2: VASP Phosphorylation Assay by Flow Cytometry

This assay specifically measures the phosphorylation status of VASP at serine 239, providing a direct readout of P2Y12 receptor inhibition.[4]

Materials:

  • Citrated whole blood

  • Reagents: Prostaglandin E1 (PGE1), ADP

  • Fixation and permeabilization buffers

  • Fluorescently-labeled primary antibody against phosphorylated VASP (P-VASP).

  • Flow cytometer

Detailed Steps:

  • Sample Preparation: In separate tubes, add a small volume (e.g., 10 µL) of whole blood.[15]

  • Stimulation:

    • Control Tube (PGE1 only): Add PGE1 (final concentration ~0.5 µM). This will induce maximal VASP phosphorylation.

    • Test Tube (PGE1 + ADP): Add PGE1 and ADP (final concentration ~20 µM). In uninhibited samples, ADP will reverse the PGE1 effect.

    • Inhibitor Tube: Pre-incubate blood with this compound for 10 minutes, then add PGE1 and ADP as in the test tube.

  • Incubation: Incubate all tubes for 10 minutes at room temperature.[15]

  • Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize with a detergent-based buffer to allow antibody access to intracellular proteins.

  • Staining: Add the fluorescently-labeled anti-P-VASP antibody and incubate in the dark.

  • Flow Cytometry: Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter.

  • Data Analysis:

    • Measure the Mean Fluorescence Intensity (MFI) for each condition.

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP+Inhibitor) / MFIPGE1 ] x 100

    • A higher PRI indicates greater P2Y12 inhibition.[16]

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 7-CH-dADP (7-Deaza-2'-deoxyadenosine-5'-O-diphosphate) with enzymes that interact with its parent molecule, dADP. Due to the limited direct experimental data on this compound, this guide extrapolates potential interactions based on studies of related 7-deazaadenosine analogs. The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, is known to alter the metabolic stability and enzymatic interactions of adenosine (B11128) compounds.[1] This modification can significantly impact the affinity and activity of these molecules with various enzymes, including polymerases, kinases, and deaminases.

Comparative Analysis of Enzymatic Activity

The interaction of 7-deazaadenosine derivatives with several key enzyme families has been investigated, revealing a diverse range of effects. While specific quantitative data for this compound is not yet available, the following table summarizes the observed activities of related 7-deazaadenosine compounds, offering insights into potential cross-reactivity.

Enzyme ClassSpecific Enzyme ExampleObserved Effect of 7-Deazaadenosine AnalogsReference
Polymerases Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)7-deaza modification of purine nucleoside triphosphates can increase inhibitory potency. 7-Deaza-2′-C-methyl-adenosine triphosphate showed a 20-fold increased potency in HCV RdRp assays.[2][3]
DNA Polymerases7-deaza-dATP can be incorporated into DNA by some DNA polymerases.[4]
Kinases Adenosine Kinase (ADK)7-deazaadenosine derivatives can act as inhibitors. For example, 7-deaza-p-methoxy-6-benzylthioinosine has an IC50 of 4.6 µM against Toxoplasma gondii ADK.[5]
cAMP-Dependent Protein Kinase (PKA)Brominated 7-deazaadenosine-3',5'-cyclic monophosphates are potent activators.[6]
Troponin I-Interacting Kinase (TNNI3K)7-deazapurine scaffold has been used to design potent and selective inhibitors.[7]
Deaminases Adenosine Deaminase (ADA)Substitution of a methine group for the nitrogen at the 7-position of the purine ring in EHNA (an ADA inhibitor) leads to a dramatic decrease in inhibitory activity (Ki = 4 x 10-4 M).[8]
Purinergic Receptors P2Y12 ReceptorDirect data on 7-deaza-dADP is unavailable. However, the P2Y12 receptor is a primary target for ADP and its antagonists, suggesting potential for interaction.[9][10]

Disclaimer: The data presented above is for 7-deazaadenosine derivatives and not specifically for this compound. These findings suggest potential areas of cross-reactivity for this compound, but direct experimental verification is required.

Signaling Pathways

Understanding the signaling pathways of enzymes that may interact with this compound is crucial for predicting its cellular effects. Below are diagrams of key pathways for the P2Y12 receptor, Adenosine Kinase, and Adenosine Deaminase.

P2Y12_Signaling_Pathway cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PI3K PI3K Akt Akt PI3K->Akt activates ADP ADP ADP->P2Y12 Gi->AC inhibits Gi->PI3K activates PKA PKA cAMP->PKA activates VASP VASP PKA->VASP phosphorylates VASP_P VASP-P VASP->VASP_P Platelet_Activation Platelet Activation & Aggregation Akt->Platelet_Activation

Caption: P2Y12 Receptor Signaling Pathway in Platelets.[11][12]

Adenosine_Kinase_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenosine_ext Adenosine Adenosine_int Adenosine Adenosine_ext->Adenosine_int ENTs ADK Adenosine Kinase (ADK) Adenosine_int->ADK ADP ADP ADK->ADP AMP AMP ADK->AMP produces ATP ATP ATP->ADK SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->Adenosine_int produces Homocysteine Homocysteine SAH_Hydrolase->Homocysteine produces SAH S-adenosyl- homocysteine (SAH) SAH->SAH_Hydrolase Methylation Transmethylation Reactions Methylation->SAH produces

Caption: Adenosine Kinase Metabolic Pathway.[13][14]

Adenosine_Deaminase_Pathway cluster_purine_salvage Purine Salvage Pathway Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Deoxyadenosine 2'-Deoxyadenosine Deoxyadenosine->ADA Inosine (B1671953) Inosine ADA->Inosine produces Deoxyinosine 2'-Deoxyinosine ADA->Deoxyinosine produces Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Deoxyinosine->Hypoxanthine Uric_Acid Uric Acid Hypoxanthine->Uric_Acid further metabolism

Caption: Adenosine Deaminase Metabolic Pathway.[6][15]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the interaction between this compound and related enzymes. Below are summaries of key experimental protocols.

Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[1]

Experimental Workflow:

Kinase_Assay_Workflow Start Start: Kinase Reaction Add_Reagent1 Add ADP-Glo™ Reagent Start->Add_Reagent1 Terminate reaction, deplete ATP Incubate1 Incubate (40 min, RT) Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Convert ADP to ATP, add Luciferase/Luciferin Incubate2 Incubate (30-60 min, RT) Add_Reagent2->Incubate2 Measure Measure Luminescence Incubate2->Measure DNA_Polymerase_Assay_Workflow Start Start: Assemble Reaction Mix Add_Polymerase Add DNA Polymerase & Test Compound Start->Add_Polymerase Template, dNTPs, Buffer Incubate_PCR Incubate (e.g., 15 min at desired temp.) Add_Polymerase->Incubate_PCR Add_Dye Add Fluorescent DNA-binding Dye Incubate_PCR->Add_Dye Stop reaction Incubate_RT Incubate (5 min, RT) Add_Dye->Incubate_RT Measure Measure Fluorescence Incubate_RT->Measure ADA_Assay_Workflow Start Start: Sample + Buffer Add_Substrate Add Adenosine Substrate Start->Add_Substrate Pre-incubate Incubate Incubate (e.g., 30 min at 37°C) Add_Substrate->Incubate Add_Developer Add Developer Reagents Incubate->Add_Developer Convert inosine to detectable product Measure Measure Absorbance (e.g., OD 293 nm or 550 nm) Add_Developer->Measure

References

Comparative Analysis of Nucleotide Analogs Targeting P2Y Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-CH-dADP and other key nucleotide analogs. Due to the limited publicly available data on the P2Y receptor activity of this compound (7-Deaza-2'-deoxyadenosine-5'-O-diphosphate), this guide will focus on a selection of well-characterized nucleotide analogs targeting the P2Y1 and P2Y12 receptors, crucial mediators in platelet aggregation and thrombosis. This analysis incorporates quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to P2Y Receptors and Nucleotide Analogs

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). Among the eight mammalian P2Y subtypes, the P2Y1 and P2Y12 receptors, both activated by ADP, play a synergistic role in platelet aggregation, making them prime targets for antithrombotic therapies. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, transient aggregation, while the Gi-coupled P2Y12 receptor is responsible for sustained and amplified platelet aggregation.

The development of nucleotide analogs has been instrumental in elucidating the physiological roles of P2Y receptors and has led to significant therapeutic advancements. These synthetic molecules are designed with modifications to the purine (B94841) base, ribose sugar, or phosphate (B84403) chain of the natural ligand to enhance stability, selectivity, and potency.

This guide will compare the following key nucleotide analogs:

  • 2-MeSADP: A potent, non-selective agonist for P2Y1, P2Y12, and P2Y13 receptors, often used as a reference compound in research.

  • MRS2365: A highly potent and selective agonist for the P2Y1 receptor.

  • MRS2500: A potent and selective antagonist of the P2Y1 receptor.[1]

  • Cangrelor (B105443): A potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[2]

  • Ticagrelor (B1683153): An oral, direct-acting, and reversible P2Y12 receptor antagonist.[3][4]

Comparative Quantitative Data

The following tables summarize the in vitro potency and affinity of the selected nucleotide analogs for the human P2Y1 and P2Y12 receptors. These values are critical for comparing the efficacy and selectivity of these compounds.

Table 1: P2Y1 Receptor Activity of Selected Nucleotide Analogs

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
2-MeSADPHuman P2Y1Functional AssayEC506[5]
MRS2365Human P2Y1Functional AssayEC500.4[6][7][8][9]
MRS2500Human P2Y1Binding AssayKi0.78[1][10]
MRS2500Human P2Y1Platelet AggregationIC500.95[1]

Table 2: P2Y12 Receptor Activity of Selected Nucleotide Analogs

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
2-MeSADPHuman P2Y12Functional AssayEC500.3[5]
CangrelorHuman P2Y12Platelet AggregationIC50Varies with ADP conc.[11]
TicagrelorHuman P2Y12Binding AssayIC5074[3][12]
TicagrelorHuman P2Y12Platelet AggregationIC505[3][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2Y receptor signaling and the methods used to study them is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP / 2-MeSADP MRS2365 P2Y1 P2Y1 Receptor ADP->P2Y1 Agonist MRS2500 MRS2500 MRS2500->P2Y1 Antagonist Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Shape_Change Platelet Shape Change & Transient Aggregation Ca_release->Shape_Change PKC->Shape_Change

P2Y1 Receptor Signaling Pathway

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP / 2-MeSADP P2Y12 P2Y12 Receptor ADP->P2Y12 Agonist Antagonists Cangrelor Ticagrelor Antagonists->P2Y12 Antagonist Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) ATP_cAMP ATP → cAMP AC->ATP_cAMP Gi->AC inhibits Platelet_Activation Sustained Platelet Aggregation Gi->Platelet_Activation promotes ATP_cAMP->Platelet_Activation inhibition of this pathway leads to

P2Y12 Receptor Signaling Pathway

Radioligand_Binding_Workflow prep Prepare Cell Membranes (expressing P2Y receptor) incubate Incubate Membranes with: - Radioligand (e.g., [³H]2-MeSADP) - Unlabeled Competitor (Test Analog) prep->incubate separate Separate Bound from Free Radioligand (via rapid filtration) incubate->separate count Quantify Radioactivity (on filters) separate->count analyze Data Analysis (Non-linear regression to determine IC₅₀ and Ki values) count->analyze

Competitive Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the characterization of P2Y receptor nucleotide analogs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[13][14][15][16]

  • Materials:

    • Cell membranes expressing the P2Y receptor of interest (e.g., from transfected HEK293 cells).

    • Radioligand (e.g., [³H]2-MeSADP for P2Y12, [³²P]MRS2500 for P2Y1).

    • Unlabeled test compounds (e.g., this compound, other analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).

    • Scintillation cocktail.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Gq-coupled P2Y1 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.[17][18][19][20][21]

  • Materials:

    • Cells endogenously expressing or transfected with the P2Y1 receptor (e.g., HeLa, 1321N1 astrocytoma cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Agonists (e.g., 2-MeSADP, MRS2365) and antagonists (e.g., MRS2500).

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 45-60 minutes) at 37°C.

    • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

    • Compound Addition: Use the automated liquid handling to add the agonist (to measure EC50) or antagonist followed by agonist (to measure IC50) to the wells.

    • Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to induce or inhibit platelet aggregation by monitoring changes in light transmission through a suspension of platelets.[22][23][24][25][26]

  • Materials:

    • Freshly drawn human whole blood anticoagulated with sodium citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • Agonists (e.g., ADP, 2-MeSADP).

    • Test compounds (agonists or antagonists).

    • Light transmission aggregometer.

  • Procedure:

    • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

    • Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Assay: Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate at 37°C.

    • Compound Addition: Add the test compound (if an antagonist is being tested) and incubate for a short period. Then, add the agonist (e.g., ADP) to induce aggregation.

    • Measurement: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, and light transmission increases.

    • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For agonists, plot the maximum aggregation against the logarithm of the concentration to determine the EC50. For antagonists, plot the percentage inhibition of agonist-induced aggregation against the logarithm of the antagonist concentration to determine the IC50.

Conclusion

The comparative analysis of nucleotide analogs targeting P2Y receptors highlights the significant progress made in developing potent and selective pharmacological tools and therapeutic agents. Compounds like MRS2365 and MRS2500 have been invaluable in dissecting the specific roles of the P2Y1 receptor, while the clinical success of P2Y12 antagonists such as cangrelor and ticagrelor underscores the therapeutic importance of this pathway.

While direct experimental data on the P2Y receptor activity of this compound remains elusive, its 7-deaza modification represents a common strategy in medicinal chemistry to enhance metabolic stability and potentially alter receptor interactions. Further research is warranted to characterize the pharmacological profile of this compound and other 7-deaza analogs at P2Y receptors to explore their potential as research tools or therapeutic leads. The detailed experimental protocols provided in this guide offer a foundation for such future investigations and for the continued exploration of the complex and therapeutically relevant P2Y receptor family.

References

Head-to-head comparison of 7-CH-dADP with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

7-CH-dADP: Unraveling its Role in Cellular Signaling

Currently, there is a notable absence of publicly available scientific literature defining this compound (7-deaza-2'-deoxyadenosine-5'-diphosphate) as an inhibitor of P2Y receptors or any other signaling pathway. While it is structurally a derivative of adenosine (B11128) diphosphate (B83284) (ADP), a key activator of P2Y receptors, its specific pharmacological activity—whether as an agonist, antagonist, or having no effect on these receptors—remains uncharacterized in published research.

The modification at the 7-position of the purine (B94841) ring, replacing a nitrogen atom with a carbon, is known to alter the biological properties of nucleoside analogs. Such modifications can influence metabolic stability and receptor interaction. However, without specific experimental data on this compound, any potential inhibitory action is purely speculative.

Given the lack of information on this compound's inhibitory properties, a direct head-to-head comparison with known inhibitors is not feasible. Therefore, this guide will focus on a well-established and clinically significant inhibitor of the P2Y12 receptor, Ticagrelor, and provide a comparative analysis with other prominent P2Y12 inhibitors, namely Clopidogrel and Prasugrel. This will serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antiplatelet therapy.

Head-to-Head Comparison of P2Y12 Receptor Inhibitors: Ticagrelor vs. Clopidogrel and Prasugrel

Introduction

The P2Y12 receptor, a G protein-coupled receptor found primarily on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Upon activation by ADP, it initiates a signaling cascade that leads to platelet aggregation and the formation of a blood clot. Inhibition of the P2Y12 receptor is a cornerstone of antiplatelet therapy, particularly in the prevention of cardiovascular events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). This guide provides a detailed comparison of three major P2Y12 inhibitors: Ticagrelor, Clopidogrel, and Prasugrel.

Data Presentation: Quantitative Comparison of P2Y12 Inhibitors

The following table summarizes the key pharmacokinetic and pharmacodynamic properties of Ticagrelor, Clopidogrel, and Prasugrel.

FeatureTicagrelorClopidogrelPrasugrel
Class Cyclopentyltriazolopyrimidine (CPTP)ThienopyridineThienopyridine
Mechanism of Action Reversible, direct-acting antagonistIrreversible, prodrugIrreversible, prodrug
Metabolism Active drug, metabolized by CYP3A4 to an active metaboliteProdrug, requires two-step oxidation by CYP enzymes (e.g., CYP2C19)Prodrug, requires hydrolysis and a single CYP-mediated oxidation step
Onset of Action 30 minutes - 2 hours2-6 hours30 minutes
Peak Plasma Concentration ~1.5 hours~1 hour (active metabolite)~30 minutes (active metabolite)
Half-life ~7 hours (parent), ~9 hours (active metabolite)~6 hours (active metabolite)~7.4 hours (active metabolite)
Platelet Inhibition (steady state) ~88%~50-60%~79%
Offset of Action 3-5 days5-7 days7-10 days
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2Y12 inhibitor efficacy. Below are outlines of key experimental protocols used to generate the data presented above.

1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

  • Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of a P2Y12 inhibitor.

  • Methodology:

    • Collect whole blood from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

    • Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Pre-incubate the PRP with the P2Y12 inhibitor or vehicle control for a specified time at 37°C.

    • Place the PRP cuvette in an aggregometer and establish a baseline light transmission (0% aggregation). Use a PPP cuvette to set the maximum light transmission (100% aggregation).

    • Add an ADP solution (e.g., 5-20 µM) to the PRP and record the change in light transmission over time as platelets aggregate.

    • The maximum platelet aggregation is determined and the percentage of inhibition is calculated relative to the vehicle control.

2. Pharmacokinetic Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

  • Objective: To determine the concentration of the parent drug and its metabolites in plasma over time.

  • Methodology:

    • Administer the P2Y12 inhibitor to subjects.

    • Collect blood samples at various time points post-administration into tubes containing an anticoagulant.

    • Separate plasma by centrifugation.

    • Perform protein precipitation to remove plasma proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.

    • Pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life (t½) are calculated from the concentration-time profiles.

Mandatory Visualization

Signaling Pathway of P2Y12 Receptor-Mediated Platelet Aggregation

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa Gi->GPIIb_IIIa_active Leads to Activation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Blocks Clopidogrel_Prasugrel Clopidogrel/Prasugrel (Active Metabolites) Clopidogrel_Prasugrel->P2Y12 Irreversibly Blocks

Caption: P2Y12 receptor signaling cascade and points of inhibition.

Experimental Workflow for Comparing P2Y12 Inhibitors

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Clinical Study) Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation Incubation with Inhibitor (Ticagrelor, Clopidogrel metabolite, Prasugrel metabolite) PRP_Preparation->Incubation LTA Light Transmission Aggregometry (LTA) Incubation->LTA Inhibition_Calculation Calculation of % Platelet Inhibition LTA->Inhibition_Calculation Drug_Administration Drug Administration to Subjects Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (LTA) Blood_Sampling->PD_Analysis Data_Analysis Data Correlation and Comparison PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: Workflow for in vitro and in vivo comparison of P2Y12 inhibitors.

Logical Relationship of P2Y12 Inhibitor Properties

Logical_Relationship Prodrug Prodrug Status Metabolism Metabolic Activation Prodrug->Metabolism Requires Onset Onset of Action Metabolism->Onset Determines Clinical_Implications Clinical Implications (e.g., Bleeding Risk, Perioperative Management) Onset->Clinical_Implications Reversibility Binding Reversibility Offset Offset of Action Reversibility->Offset Influences Offset->Clinical_Implications

Caption: Key properties of P2Y12 inhibitors and their clinical relevance.

Validating 7-CH-dADP Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of 7-CH-dADP, a modified adenosine (B11128) diphosphate (B83284) analog, with its natural counterpart, dADP. The focus is on the application of Isothermal Titration Calorimetry (ITC) as a primary method for validating these interactions. While direct ITC data for this compound is not extensively available in public literature, this guide draws upon established principles of ITC and comparative data from closely related adenosine analogs targeting viral polymerases to provide a robust framework for its evaluation.

Comparative Analysis of Binding Affinity

7-Deaza-adenosine analogs, including modifications at the 7-position of the purine (B94841) ring, have demonstrated significant potential as inhibitors of viral RNA-dependent RNA polymerases (RdRp). These enzymes are crucial for the replication of various RNA viruses, such as Hepatitis C Virus (HCV), Dengue Virus, and Zika Virus. The primary mechanism of action for these analogs involves their intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor and/or a chain terminator during viral RNA synthesis.

The table below summarizes the inhibitory potency of a representative 7-deaza-adenosine analog against a viral polymerase, alongside comparative data for the natural nucleotide dATP. While the presented data for the 7-deaza analog is derived from enzyme inhibition assays (IC50 and Ki), these values provide a strong indication of binding affinity and are valuable for comparative purposes in the absence of direct ITC-derived Kd values.

CompoundTarget ProteinAssay TypeKd (μM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)IC50 (μM)Ki (μM)
dATP NrdB (E. coli)ITC2.0 ± 0.2-10.5 ± 0.1-2.31.8 ± 0.1--
β-d-2'-ethynyl-7-deaza-adenosine triphosphate Dengue Virus PolymeraseEnzyme Inhibition-----0.060 ± 0.016[1]
7-deaza-2'-C-methyl-adenosine triphosphate HCV RdRpEnzyme Inhibition----~0.1 (20-fold more potent than non-deaza analog)[2][3]-

Note: The data for dATP binding to NrdB is included as a representative example of ITC-derived thermodynamic parameters for a natural deoxynucleotide. The inhibitory constants (Ki and IC50) for the 7-deaza analogs strongly suggest a high binding affinity to their target viral polymerases.

Experimental Protocol: Isothermal Titration Calorimetry

This section outlines a detailed protocol for determining the binding affinity of this compound to a target viral RNA-dependent RNA polymerase using Isothermal Titration Calorimetry.

1. Materials and Reagents:

  • Protein: Purified viral RNA-dependent RNA polymerase (e.g., HCV NS5B, Dengue Virus NS5). The protein should be of high purity (>95%) and in a stable, well-characterized buffer.

  • Ligand: this compound and dADP (as a control) of high purity.

  • ITC Buffer: A buffer in which both the protein and ligand are stable and soluble. A common choice is a phosphate (B84403) or HEPES buffer at physiological pH (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP). It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter: A properly calibrated instrument (e.g., MicroCal PEAQ-ITC or similar).

2. Sample Preparation:

  • Protein Dialysis: Dialyze the purified polymerase extensively against the ITC buffer to ensure buffer matching.

  • Ligand Preparation: Dissolve this compound and dADP in the final dialysis buffer to the desired stock concentrations.

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and for the ligand if it has a chromophore, or by precise weight for the ligand).

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

3. ITC Experiment Setup:

  • Instrument Cleaning: Ensure the sample cell and syringe are meticulously cleaned with detergent and water, followed by extensive rinsing with the ITC buffer.

  • Sample Loading:

    • Load the polymerase solution into the sample cell (typically 10-50 µM).

    • Load the this compound or dADP solution into the injection syringe (typically 10-20 fold higher concentration than the protein, e.g., 200-1000 µM).

  • Experimental Parameters:

    • Temperature: Set the experimental temperature (e.g., 25 °C).

    • Stirring Speed: Set an appropriate stirring speed (e.g., 750 rpm) to ensure rapid mixing without causing protein denaturation.

    • Injection Parameters: Program a series of injections (e.g., 19 injections of 2 µL each) with a suitable spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline. A small initial injection (e.g., 0.4 µL) is often discarded during data analysis.

4. Data Acquisition and Analysis:

  • Titration: Perform the titration of the ligand into the protein solution. A control experiment titrating the ligand into the buffer alone should also be performed to determine the heat of dilution.

  • Data Processing: Integrate the raw ITC data to obtain the heat change for each injection. Subtract the heat of dilution from the ligand-protein binding data.

  • Binding Model Fitting: Fit the processed data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software). This will yield the thermodynamic parameters: the association constant (Ka), the dissociation constant (Kd = 1/Ka), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot_Prep Protein Purification & Dialysis Lig_Prep Ligand Dissolution in Matched Buffer Load_Prot Load Protein into Sample Cell Prot_Prep->Load_Prot Degas Degas Protein & Ligand Load_Lig Load Ligand into Syringe Lig_Prep->Load_Lig Degas->Load_Prot Degas->Load_Lig Titration Titrate Ligand into Protein Integration Integrate Raw Data Titration->Integration Dilution_Correction Correct for Heat of Dilution Integration->Dilution_Correction Fitting Fit Data to Binding Model Dilution_Correction->Fitting Results Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Signaling Pathway: Mechanism of Action of 7-Deaza-Adenosine Analogs

MoA_Pathway cluster_cell Host Cell cluster_activation Metabolic Activation cluster_inhibition Inhibition of Viral Replication cluster_virus Virus Analog_NS This compound Analog (Nucleoside form enters cell) Analog_MP Analog Monophosphate Analog_NS->Analog_MP Host Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Host Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Competitive Binding Chain_Termination Chain Termination Analog_TP->Chain_Termination Incorporation Replication RNA Replication RdRp->Replication RdRp->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->Replication Replication->Chain_Termination Viral_Replication Viral Genome Replication Chain_Termination->Viral_Replication Inhibits Virus_Entry Viral Entry Virus_Entry->Viral_Replication New_Virions Assembly of New Virions Viral_Replication->New_Virions

Caption: Mechanism of action for 7-deaza-adenosine analog viral inhibitors.

References

Confirming 7-CH-dADP-Protein Interactions: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative biophysical techniques for characterizing the interaction between the novel compound 7-chloro-6-hydrazino-9-(β-D-ribofuranosyl)purine (7-CH-dADP) and its potential protein targets, with a focus on Poly(ADP-ribose) polymerase 1 (PARP1). Due to the novelty of this compound, direct experimental data for its interaction with PARP1 is not yet publicly available. Therefore, this guide utilizes data from well-characterized PARP1 inhibitors to illustrate the comparative framework and provide researchers with the necessary protocols to conduct their own investigations.

Introduction to this compound and PARP1

This compound is a purine (B94841) analog with potential therapeutic applications. Its structural similarity to adenosine (B11128) diphosphate (B83284) (ADP) suggests it may interact with nucleotide-binding proteins. A primary suspected target is PARP1, a key enzyme in DNA repair and a validated target for cancer therapy.[1][2] PARP1 inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways.[3] Confirming and characterizing the binding of this compound to PARP1 is a critical step in its development as a potential therapeutic agent.

Biophysical Techniques for Interaction Analysis

Several techniques can be employed to study the kinetics and affinity of small molecule-protein interactions. This guide focuses on Surface Plasmon Resonance (SPR) and provides a comparative overview of two common alternatives: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR): A label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[1][4] It provides quantitative information on association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).

Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event.[5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Microscale Thermophoresis (MST): A solution-based method that measures the directed movement of molecules along a microscopic temperature gradient.[6] A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its thermophoretic movement, allowing for the determination of binding affinity.

Comparative Analysis of Techniques

The choice of technique depends on the specific research question, the properties of the interacting molecules, and available resources.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon mass change on a sensor surfaceMeasurement of heat change upon binding in solutionChange in molecular movement in a temperature gradient upon binding
Labeling Label-freeLabel-freeRequires fluorescent labeling of one partner (or utilizes intrinsic fluorescence)
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low (µg of ligand, µL of analyte)High (mg of protein, µL of ligand)Very Low (ng to µg of labeled molecule)
Kinetic Information (kₐ, kₔ) YesNo (only Kₐ)Can provide estimates
Thermodynamic Information (ΔH, ΔS) Can be derived from temperature dependence studiesYes (direct measurement)No
Stoichiometry (n) Can be estimatedYes (direct measurement)Can be estimated
Immobilization Requires immobilization of one binding partnerSolution-based, no immobilizationSolution-based, no immobilization
Potential Artifacts Immobilization may affect protein activity; mass transport limitationsMismatched buffers can create large heat signalsLabeling may interfere with binding; aggregation can affect results

Illustrative Quantitative Data for PARP1 Inhibitors

The following table presents a compilation of binding data for known PARP1 inhibitors, demonstrating the type of quantitative comparison that can be made once data for this compound becomes available.

InhibitorTechniqueKᵢ (nM)IC₅₀ (nM)Reference
OlaparibBiochemical Assay-5[7]
RucaparibBiochemical Assay1.47[7][8]
TalazoparibBiochemical Assay-1[7]
NiraparibBiochemical Assay-3.8 (PARP1), 2.1 (PARP2)[8]
Veliparib (ABT-888)Biochemical Assay5.2 (PARP1), 2.9 (PARP2)-[9]
NMS-P118SPR9 (Kₐ)-[10]

Experimental Protocols

Detailed protocols for each technique are provided below. These are generalized procedures that should be optimized for the specific protein and small molecule under investigation.

Surface Plasmon Resonance (SPR) Protocol for this compound-PARP1 Interaction

This protocol is adapted for a Biacore instrument but can be modified for other SPR platforms.

1. Materials:

  • Ligand: Recombinant human PARP1 protein (high purity)

  • Analyte: this compound

  • SPR Instrument: e.g., Biacore T200

  • Sensor Chip: CM5 sensor chip

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.

  • Analyte Dilution Buffer: Running buffer with a low percentage of DMSO (e.g., 1-5%) to ensure inhibitor solubility.

2. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis prep_buffer Prepare & Degas Buffers activate Activate Sensor Surface (EDC/NHS) prep_buffer->activate prep_analyte Prepare Analyte (this compound) Dilution Series inject Inject this compound Concentrations prep_analyte->inject immobilize Immobilize PARP1 activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject regenerate Regenerate Sensor Surface inject->regenerate Between Injections data_analysis Data Analysis (Fitting to Binding Model) inject->data_analysis regenerate->inject

Figure 1: SPR Experimental Workflow.

3. Procedure:

  • System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Immobilization of PARP1:

    • Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the PARP1 solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Inject ethanolamine-HCl to deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the injection of PARP1.

  • Kinetic Analysis:

    • Prepare a dilution series of this compound in the running buffer. The concentration range should span at least two orders of magnitude around the expected Kₐ.

    • Inject each concentration of this compound over both the PARP1-immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the chip.

    • Between each injection cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₔ, and Kₐ.

Isothermal Titration Calorimetry (ITC) Protocol

1. Materials:

  • Macromolecule: Recombinant human PARP1 protein (high purity)

  • Ligand: this compound

  • ITC Instrument: e.g., MicroCal PEAQ-ITC

  • Dialysis Buffer: The same buffer used for the final purification step of the protein (e.g., HBS-EP+), filtered and degassed.

2. Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_samples Prepare PARP1 and this compound in Matched Buffer degas Degas Samples prep_samples->degas load_cell Load PARP1 into Sample Cell degas->load_cell load_syringe Load this compound into Syringe degas->load_syringe titrate Perform Titration Injections load_cell->titrate load_syringe->titrate integrate Integrate Raw Data titrate->integrate fit_model Fit to a Binding Model integrate->fit_model determine_params Determine K_D, ΔH, and n fit_model->determine_params

Figure 2: ITC Experimental Workflow.

3. Procedure:

  • Sample Preparation:

    • Dialyze the PARP1 protein extensively against the chosen ITC buffer.

    • Dissolve the this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is as low as possible (ideally < 5%).

    • Accurately determine the concentrations of both PARP1 and this compound.

    • Thoroughly degas both solutions before use.

  • ITC Experiment:

    • Load the PARP1 solution (typically 2-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the PARP1 solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution (determined from injecting ligand into buffer alone).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kₐ, ΔH, and stoichiometry (n).

Microscale Thermophoresis (MST) Protocol

1. Materials:

  • Labeled Molecule: Fluorescently labeled PARP1 (e.g., using an NHS-ester reactive dye) or utilize intrinsic tryptophan fluorescence.

  • Ligand: this compound

  • MST Instrument: e.g., Monolith NT.115

  • Assay Buffer: A buffer in which both molecules are stable and soluble (e.g., PBS with 0.05% Tween-20).

  • Capillaries: Standard or premium treated capillaries.

2. Experimental Workflow:

MST_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_measurement Measurement & Analysis label_protein Label PARP1 (if necessary) mix Mix Labeled PARP1 with this compound Dilutions label_protein->mix prep_ligand Prepare this compound Serial Dilution prep_ligand->mix incubate Incubate to Reach Binding Equilibrium mix->incubate load_capillaries Load Samples into Capillaries incubate->load_capillaries measure_mst Measure Thermophoresis load_capillaries->measure_mst analyze_data Analyze Data and Determine K_D measure_mst->analyze_data

Figure 3: MST Experimental Workflow.

3. Procedure:

  • Sample Preparation:

    • If not using intrinsic fluorescence, label the PARP1 protein with a fluorescent dye according to the manufacturer's instructions. Remove any unbound dye.

    • Prepare a 16-point serial dilution of this compound in the assay buffer.

  • Binding Reaction:

    • Mix the labeled PARP1 (at a constant concentration, typically in the low nM range) with each dilution of this compound.

    • Incubate the mixtures for a sufficient time to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change.

  • Data Analysis:

    • The change in thermophoresis is plotted against the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the Kₐ.

Conclusion

Surface Plasmon Resonance is a powerful technique for the detailed kinetic characterization of small molecule-protein interactions. Its real-time, label-free nature provides high-quality data on association and dissociation rates, which are crucial for understanding the binding mechanism of a potential drug candidate like this compound. While SPR requires immobilization of one binding partner, which can potentially affect its activity, alternative solution-based methods like Isothermal Titration Calorimetry and Microscale Thermophoresis offer complementary information. ITC provides a complete thermodynamic profile of the interaction, while MST is a high-throughput method requiring minimal sample consumption.

For a comprehensive understanding of the this compound-PARP1 interaction, a multi-pronged approach employing more than one of these techniques is recommended. The protocols and comparative data presented in this guide provide a solid foundation for researchers to initiate and interpret their studies on this and other novel small molecule-protein interactions.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 7-CH-dADP and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel synthetic nucleotide 7-CH-deoxyadenosine diphosphate (B83284) (7-CH-dADP) and its parent compounds, adenosine (B11128) diphosphate (ADP) and deoxyadenosine (B7792050) diphosphate (dADP). Understanding these profiles is critical for evaluating the therapeutic potential of this compound, particularly in contexts where the metabolic instability of natural nucleotides limits their efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear and objective comparison.

Data Presentation: Comparative Pharmacokinetic Parameters

Due to the novelty of this compound, specific in vivo pharmacokinetic data is not yet publicly available. The following table summarizes the known metabolic characteristics of its parent compounds, ADP and dADP, and provides an inferred profile for this compound based on the known effects of its chemical modifications.

ParameterThis compoundAdenosine Diphosphate (ADP)Deoxyadenosine Diphosphate (dADP)
Metabolic Stability Expected to be higher than ADP and dADPRapidly metabolized in blood and tissuesMetabolized by cellular kinases and phosphatases
Plasma Half-life (t½) Not AvailableVery short (<10 seconds for related adenosine)[1]Not Available
Primary Metabolic Pathways Expected resistance to deamination and altered susceptibility to phosphorylationDephosphorylation to AMP and adenosine by ectonucleotidases (e.g., CD39); Phosphorylation to ATP by adenylate kinase[2]Phosphorylation to dATP by nucleoside diphosphate kinases; potential dephosphorylation
Key Metabolizing Enzymes Potentially resistant to adenosine deaminase and other purine-metabolizing enzymesNTPDase1/CD39, adenylate kinase-1[2]Nucleoside diphosphate kinases, phosphatases
In Vivo Clearance Not AvailableHighNot Available
Oral Bioavailability Not AvailableVery low due to rapid degradation and poor absorptionVery low

Note: The "7-CH" modification in this compound represents a 7-deaza modification. Studies on other 7-deaza-adenosine analogs have shown that this modification can lead to improved pharmacokinetic properties, including increased potency and enhanced stability in vivo[3][4]. This suggests that this compound is likely to exhibit greater resistance to enzymatic degradation, particularly by adenosine deaminase, compared to its parent compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacokinetic profiles of nucleotide analogs.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Methodology:

  • Preparation of Reagents:

    • Test compound (this compound, ADP, or dADP) stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) at a concentration of 20 mg/mL.

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • The test compound is incubated with liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Incubations are carried out at 37°C in a shaking water bath.

    • A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

  • Sample Collection and Analysis:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.

Plasma Stability Assay

Objective: To determine the stability of a compound in plasma, assessing its susceptibility to plasma enzymes such as esterases and amidases.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution.

    • Freshly collected plasma (human, rat, or mouse) containing an anticoagulant (e.g., heparin or EDTA).

  • Incubation:

    • The test compound is added to the plasma at a final concentration (e.g., 1-10 µM).

    • The mixture is incubated at 37°C.

  • Sample Collection and Analysis:

    • Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is stopped by protein precipitation with a cold organic solvent.

    • Samples are processed and analyzed by LC-MS/MS as described for the metabolic stability assay.

  • Data Analysis:

    • The percentage of the parent compound remaining over time is calculated to determine its stability in plasma.

Mandatory Visualization

ADP Signaling Pathways

Adenosine diphosphate (ADP) is a key signaling molecule that activates platelets and other cells through its interaction with P2Y receptors, primarily P2Y1 and P2Y12. The coordinated action of these two receptors is essential for robust platelet aggregation.

ADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gq Gq Pathway cluster_Gi Gi Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC activates AC Adenylyl Cyclase (AC) P2Y12->AC inhibits PI3K PI3 Kinase P2Y12->PI3K activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Activation Platelet Shape Change, Granule Release, Aggregation Ca_release->Platelet_Activation leads to PKC->Platelet_Activation contributes to cAMP cAMP AC->cAMP produces cAMP_effect ↓ cAMP Akt Akt PI3K->Akt activates Akt->Platelet_Activation promotes cAMP_effect->Platelet_Activation promotes PK_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation start Test Compound (e.g., this compound) met_stability Metabolic Stability (Liver Microsomes/Hepatocytes) start->met_stability plasma_stability Plasma Stability start->plasma_stability t_half_met Metabolic Half-life (t½) met_stability->t_half_met determines cl_int Intrinsic Clearance (CLint) met_stability->cl_int determines t_half_plasma Plasma Half-life (t½) plasma_stability->t_half_plasma determines pk_profile Predicted In Vivo Pharmacokinetic Profile t_half_met->pk_profile cl_int->pk_profile t_half_plasma->pk_profile invivo_studies In Vivo Animal Studies (e.g., rodents) pk_profile->invivo_studies informs

References

Validating the Biological Activity of 7-CH-dADP: An Orthogonal Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-CH-dADP is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The activation of the cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines. This has positioned STING agonists like this compound as promising candidates for cancer immunotherapy and vaccine adjuvants.

Given the complexity of the STING signaling cascade and the potential for off-target effects, it is imperative to validate the biological activity of novel agonists using a multi-pronged, orthogonal approach. This guide provides a comparative overview of key assays to robustly characterize the performance of this compound against other alternative STING activators, supported by experimental data and detailed protocols.

Biochemical Assays: Direct Measurement of Molecular Interactions

Biochemical assays provide a direct assessment of the interaction between a STING agonist and its target proteins, cGAS and STING. These in vitro assays are crucial for determining binding affinity and the direct impact on enzyme activity.

cGAS Activity Assays

The primary function of cGAS is to synthesize the second messenger cGAMP upon binding to cytosolic double-stranded DNA (dsDNA). While this compound is a STING agonist and does not directly activate cGAS, it is important to ensure it does not interfere with cGAS activity. Various methods can be employed to measure cGAMP production, including competitive ELISAs, time-resolved fluorescence resonance energy transfer (TR-FRET), and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of cGAS Inhibitory Activity

CompoundTargetAssay TypeIC50Reference
G140Human cGASBiochemical14.0 nM[1]
G140Mouse cGASBiochemical442 nM[1]
This compound Human cGAS Biochemical >10 µM (Expected) N/A

Note: this compound is not expected to inhibit cGAS. This table serves as an example of how to present data for a cGAS inhibitor for comparative purposes.

STING Binding Assays

Direct binding assays are essential to quantify the affinity of this compound for the STING protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) can provide quantitative data on binding kinetics and thermodynamics.

Table 2: Comparison of STING Agonist Binding Affinity

CompoundTargetAssay TypeKd/EC50Reference
2'3'-cGAMPHuman STINGTR-FRET~2 µM[2]
This compound Human STING SPR Data not available N/A
diABZI-4Human STINGBiochemicalData not available[3]
ADU-S100Human STINGBiochemicalData not available[4]

Experimental Protocol: In Vitro cGAS Activity Assay

This protocol describes a biochemical assay to measure the production of 2'3'-cGAMP by recombinant human cGAS.

Materials:

  • Recombinant Human cGAS (full-length, purified)

  • Double-stranded DNA (dsDNA, e.g., 45bp interferon stimulatory DNA)

  • ATP and GTP solutions

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂)

  • Test compound (e.g., this compound) and positive control inhibitor (e.g., G140)

  • cGAMP detection kit (e.g., TR-FRET or ELISA-based)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer. Prepare a master mix of recombinant cGAS and dsDNA in the assay buffer. Prepare a master mix of ATP and GTP in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of the assay plate.

  • Enzyme Addition: Add the cGAS/dsDNA master mix to each well. Include control wells: no enzyme, no inhibitor (100% activity), and no DNA.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATP/GTP master mix to all wells. Final concentrations should be optimized but can start at: 10-50 nM cGAS, 5-10 ng/µL dsDNA, 100 µM ATP, and 100 µM GTP.

  • Incubation: Gently mix the plate and incubate at 37°C for 30-90 minutes.

  • Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).

  • cGAMP Detection: Measure the amount of cGAMP produced using the chosen detection method (TR-FRET or ELISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA and culminates in the production of type I interferons and pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds STING_Golgi STING Dimer STING_ER->STING_Golgi translocates & dimerizes TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines pIRF3->Transcription translocates & initiates Cell_Assay_Workflow start Start cell_seeding Cell Seeding (e.g., THP-1, PBMCs) start->cell_seeding compound_treatment Treatment with This compound & Controls cell_seeding->compound_treatment incubation Incubation (e.g., 18-24 hours) compound_treatment->incubation data_collection Data Collection incubation->data_collection reporter_assay Reporter Gene Assay (Luciferase, SEAP) data_collection->reporter_assay cytokine_assay Cytokine Measurement (ELISA, Multiplex) data_collection->cytokine_assay data_analysis Data Analysis (EC50 Determination) reporter_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of 7-CH-dADP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle 7-CH-dADP with the appropriate safety measures. Based on the Safety Data Sheet (SDS) for the related compound 7-Deaza-2'-deoxyadenosine, substances of this chemical class may present the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]

Therefore, all personnel handling this compound should adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as nitrile gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it should be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EH&S) guidelines is mandatory. The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired compounds, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions. Incompatible materials should be stored in separate secondary containment.

  • Containment and Labeling:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof container. Do not pour any solution containing this compound down the drain.

    • Contaminated Labware: Dispose of all contaminated disposable items in a designated hazardous waste container.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "7-Deaza-2'-deoxyadenosine-5'-O-diphosphate"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • The storage area should be cool, dry, and away from incompatible chemicals.

  • Disposal:

    • Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under your institution's protocols.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Properties of this compound

For reference and proper labeling, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Synonyms 7-Deaza-2'-deoxyadenosine-5'-O-diphosphate, 2'-Deoxytubercidin-5'-O-diphosphate, 5'-dTuDP
Molecular Formula C₁₁H₁₆N₄O₉P₂
Purity ≥95%
Formulation A solution in water
Solubility Soluble in water

Note: The molecular formula provided is for the free acid form. The compound is often supplied as a salt.

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the disposal of chemical waste in a laboratory setting, which is applicable to this compound.

G cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal Generate Generate Chemical Waste (e.g., this compound) Identify Identify Hazards (Consult SDS) Generate->Identify Segregate Segregate Waste by Hazard Class Identify->Segregate Container Select Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name Hazards Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Arrange Arrange for Pickup by EH&S Store->Arrange Dispose Professional Disposal (e.g., Incineration) Arrange->Dispose

General workflow for laboratory chemical waste disposal.

By following these guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for everyone.

References

Essential Safety and Logistical Guidance for Handling 7-CH-dADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of 7-CH-dADP.

Core Safety and Handling

This compound is a dehydroxylated and deaminated derivative of adenosine (B11128) diphosphate (B83284) (ADP).[1][2] As with many nucleotide analogs that can interact with biological systems, such as cyclic dinucleotides that act as STING agonists, it is crucial to minimize exposure.[3][4][5] The primary routes of exposure to mitigate are inhalation, ingestion, and direct contact with skin and eyes.[6]

Personal Protective Equipment (PPE) Summary

A foundational aspect of safe handling involves the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Nitrile or Latex GlovesASTM D6319 (Nitrile) or D3578 (Latex), powder-freePrevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protect eyes from splashes or aerosols.
Body Protection Laboratory CoatStandard, full-lengthProtect skin and personal clothing from contamination.
Respiratory Fume Hood or Ventilated EnclosureRecommended for handling the solid form to prevent inhalation of dust.

Operational Procedures: From Receipt to Disposal

A systematic approach to handling this compound is critical to ensure safety and experimental integrity. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal receiving 1. Inspect Package Verify integrity. Wear gloves. storage 2. Log and Store Store in a cool, dry, and dark place as per manufacturer's recommendation. receiving->storage If intact ppe 3. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) weighing 4. Weighing (Solid Form) Perform in a fume hood or ventilated enclosure. ppe->weighing dissolving 5. Dissolution Prepare solution in a designated area. weighing->dissolving experiment 6. Experimental Use Follow specific experimental protocol. dissolving->experiment decontaminate 7. Decontaminate Surfaces Use appropriate disinfectant (e.g., 70% ethanol). waste 8. Waste Segregation Segregate liquid and solid waste into labeled hazardous waste containers. decontaminate->waste dispose 9. Final Disposal Dispose of waste according to institutional and local regulations. waste->dispose

Figure 1. Standard operational workflow for handling this compound.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general steps should be integrated into your procedures:

  • Preparation of Stock Solutions :

    • When handling the solid form of this compound, always work within a chemical fume hood or a powder containment hood to avoid inhalation of airborne particles.

    • Use freshly deionized and filtered water or a buffer as specified in your protocol for dissolution.[2]

    • Ensure complete dissolution by gentle vortexing or inversion.

  • Use in Assays :

    • When adding this compound to cell cultures or reaction mixtures, use calibrated pipettes to ensure accuracy and minimize aerosols.

    • All manipulations should be performed in a sterile environment (e.g., a biological safety cabinet) if working with cell-based assays.

  • Post-Experiment Decontamination :

    • Thoroughly decontaminate all work surfaces, equipment, and pipettes that have come into contact with this compound.

    • Wipe surfaces with a suitable laboratory disinfectant (e.g., 70% ethanol) followed by a sterile water rinse if necessary.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, tubes, pipette tips) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container institutional_protocol Follow Institutional EHS Guidelines solid_container->institutional_protocol liquid_container->institutional_protocol disposal_facility Licensed Hazardous Waste Disposal Facility institutional_protocol->disposal_facility

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。